Mal-PEG2-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c13-9-1-2-10(14)12(9)4-6-18-8-7-17-5-3-11(15)16/h1-2H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDOUPVKVGPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145617 | |
| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374666-32-6 | |
| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374666-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mal-PEG2-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Mal-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Maleimide-PEG2-Acid (Mal-PEG2-acid), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and nanotechnology. This document details the molecule's physicochemical characteristics, provides established experimental protocols for its use, and illustrates key workflows for the synthesis and characterization of its conjugates.
Core Structure and Physicochemical Properties
This compound is a versatile linker molecule characterized by a maleimide group at one end, a carboxylic acid at the other, and a two-unit polyethylene glycol (PEG) spacer in between. This structure allows for a two-step, orthogonal conjugation strategy, enabling the precise and stable linkage of different molecules.[1] The maleimide group exhibits high reactivity towards thiol groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] The carboxylic acid terminus can be activated to react with primary amines, forming a stable amide bond.[2] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the biocompatibility and pharmacokinetic profile of the final product.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₁H₁₅NO₆ | [2] |
| Molecular Weight | 257.24 g/mol | [2] |
| CAS Number | 1374666-32-6 | |
| IUPAC Name | 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoic acid | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | |
| Storage | Recommended to be stored at -20°C, protected from moisture. |
Experimental Protocols
The unique bifunctional nature of this compound allows for a variety of conjugation strategies. Below are detailed protocols for the two primary reaction types: maleimide-thiol conjugation and carboxylic acid-amine coupling.
Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general procedure for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a protein or peptide.
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassette
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the conjugation buffer.
-
If the thiol groups are present as disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP or DTT and incubate at 37°C for 30-90 minutes.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute it in the conjugation buffer.
-
Add the this compound solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide linker is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine in a slight molar excess to the maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate to remove unreacted linker and quenching reagent using size-exclusion chromatography or dialysis.
-
Protocol for Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.
Materials:
-
Amine-containing molecule
-
This compound conjugate (from the previous step)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassette
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the this compound conjugate in the activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A 2-5 fold molar excess of EDC and NHS over the carboxylic acid is recommended.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation to Amine:
-
Immediately add the amine-containing molecule to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the coupling buffer for optimal amine reactivity.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Quench any unreacted NHS-activated esters by adding the quenching buffer. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove reaction byproducts and unreacted molecules.
-
Applications and Experimental Workflows
This compound is a key component in the development of advanced biomaterials and therapeutics. Two prominent applications are the synthesis of Antibody-Drug Conjugates (ADCs) and the functionalization of nanoparticles.
Antibody-Drug Conjugate (ADC) Synthesis and Characterization
In ADC development, this compound serves as a linker to connect a cytotoxic drug to a monoclonal antibody (mAb). The following workflow illustrates the key steps in this process.
Caption: Workflow for ADC synthesis and characterization.
Quantitative Data Presentation: ADC Characterization
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-loaded species.
| ADC Species | Elution Order in HIC | Expected Mass Increase (vs. unconjugated mAb) |
| Unconjugated mAb (DAR=0) | First | 0 |
| DAR=2 | Second | 2 x (Mass of Drug + Mass of this compound) |
| DAR=4 | Third | 4 x (Mass of Drug + Mass of this compound) |
| DAR=6 | Fourth | 6 x (Mass of Drug + Mass of this compound) |
| DAR=8 | Fifth | 8 x (Mass of Drug + Mass of this compound) |
The weighted average DAR can be calculated from the percentage of the peak area of each species in the HIC chromatogram.
Nanoparticle Surface Functionalization
This compound is also used to functionalize the surface of nanoparticles for targeted drug delivery or imaging applications. The workflow below illustrates this process.
Caption: Workflow for nanoparticle surface functionalization.
Quantitative Data Presentation: Nanoparticle Characterization
The successful functionalization of nanoparticles is assessed by monitoring changes in their physicochemical properties.
| Characterization Technique | Parameter Measured | Expected Change after Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase |
| Zeta Potential | Surface Charge | Shift towards neutral |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Appearance of N 1s and S 2p peaks |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Appearance of characteristic amide and thioether bond peaks |
Conclusion
This compound is a highly valuable tool in the field of bioconjugation due to its defined structure, bifunctional nature, and the favorable properties conferred by its PEG spacer. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this linker in the creation of advanced therapeutics and functionalized nanomaterials. The ability to precisely control the conjugation process and thoroughly characterize the resulting products is paramount to the successful translation of these innovative technologies from the laboratory to clinical applications.
References
Mal-PEG2-acid: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a diverse range of molecules. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and visual diagrams to facilitate its effective use in research and development.
Chemical Properties
This compound is a well-defined molecule with consistent chemical and physical properties. The presence of the PEG spacer enhances its aqueous solubility, a crucial feature for bioconjugation reactions that are often performed in aqueous buffers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₆ | [1] |
| Molecular Weight | 257.24 g/mol | [1] |
| CAS Number | 1374666-32-6 | [1] |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents | |
| pKa (Carboxylic Acid) | Not explicitly reported in the searched literature, but expected to be in the range of 4-5, typical for aliphatic carboxylic acids. |
Reactivity and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive functional groups: the maleimide and the carboxylic acid.
Maleimide Reactivity: Thiol-Michael Addition
The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond.
Key Reaction Parameters:
-
pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[3] At pH values below 6.5, the reaction rate is significantly slower due to the protonation of the thiol group. Above pH 7.5, the maleimide can also react with primary amines (e.g., lysine residues), leading to a loss of specificity.
-
Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C).
-
Side Reactions: At higher pH, hydrolysis of the maleimide ring can occur, rendering it unreactive towards thiols. Additionally, the resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to potential instability.
Experimental Protocol: Conjugation of a Thiol-Containing Molecule to this compound
This protocol provides a general procedure for the conjugation of a protein with an accessible cysteine residue to this compound.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing agent (optional, for exposing cysteine residues): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: N-acetylcysteine or L-cysteine.
-
Desalting column for purification.
Procedure:
-
Protein Preparation (if necessary): If the target thiol groups are in the form of disulfide bonds, they must first be reduced.
-
Dissolve the protein in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in a small amount of an organic solvent like DMSO or DMF to prepare a stock solution.
-
Immediately add a 5-20 fold molar excess of the this compound stock solution to the prepared protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
-
Carboxylic Acid Reactivity: Amide Bond Formation
The terminal carboxylic acid group of this compound can be coupled to primary amines to form a stable amide bond. This reaction typically requires activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the active intermediate.
Key Reaction Parameters:
-
Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. MES buffer is commonly used for this step as it does not contain amines or carboxylates that could interfere with the reaction.
-
Coupling pH: The reaction of the activated NHS ester with the amine is most efficient at a pH of 7.2-8.5.
-
Temperature: The activation and coupling reactions are typically performed at room temperature.
Experimental Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol outlines a two-step procedure for conjugating the carboxylic acid of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the solution.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.
-
-
Coupling to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to stop the reaction.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
Logical Workflow for Creating a Bioconjugate
The dual reactivity of this compound allows for a sequential conjugation strategy, which is fundamental to its application in creating complex biomolecules like antibody-drug conjugates.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Signaling Pathway Visualization (Hypothetical)
While this compound itself is not part of a signaling pathway, it is a tool used to create molecules that can interact with such pathways. For instance, an ADC created with this compound could target a cancer cell surface receptor and, upon internalization, release a drug that inhibits a critical signaling pathway.
Caption: Mechanism of action for an ADC utilizing a this compound linker.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its well-defined structure, favorable solubility, and dual reactivity enable the precise and efficient coupling of a wide array of molecules. A thorough understanding of its chemical properties and the kinetics of its reactions is paramount for its successful application in the development of novel therapeutics, diagnostics, and research tools. By following established protocols and carefully controlling reaction conditions, researchers can effectively harness the potential of this compound to advance their scientific endeavors.
References
An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Maleimide-PEG2-Acetic Acid (Mal-PEG2-acid), a heterobifunctional linker critical in bioconjugation and drug delivery. This compound features a maleimide group for covalent linkage with thiol-containing molecules and a terminal carboxylic acid for conjugation to primary amines, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer. This structure is instrumental in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Chemical Properties and Characterization
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoic acid | N/A |
| CAS Number | 1374666-32-6 | [1] |
| Molecular Formula | C11H15NO6 | [1] |
| Molecular Weight | 257.24 g/mol | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Appearance | White to off-white crystalline powder or liquid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF, water, and aqueous buffers | [1] |
| Storage | Store at -20°C, desiccated |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is generally achieved through a two-step process starting from amino-PEG2-acid. The first step involves the reaction of the primary amine with maleic anhydride to form an intermediate maleamic acid. The second step is a cyclization reaction to form the final maleimide ring.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar maleimide-PEG compounds.
Step 1: Synthesis of Maleamic-PEG2-acid
-
Dissolution of Starting Material: Dissolve Amino-PEG2-acid (1 equivalent) in anhydrous dioxane.
-
Addition of Maleic Anhydride: To the stirred solution, add maleic anhydride (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the crude Maleamic-PEG2-acid. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
Reaction Setup: Dissolve the crude Maleamic-PEG2-acid from Step 1 in acetic anhydride.
-
Addition of Catalyst: Add anhydrous sodium acetate (0.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 70-80°C and stir for 1.5-2 hours.
-
Monitoring: Monitor the formation of the maleimide by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclization |
| Starting Material | Amino-PEG2-acid | Maleamic-PEG2-acid |
| Reagents | Maleic Anhydride | Acetic Anhydride, Sodium Acetate |
| Solvent | Anhydrous Dioxane | Acetic Anhydride (as solvent and reagent) |
| Temperature | Room Temperature | 70-80°C |
| Reaction Time | 3-4 hours | 1.5-2 hours |
| Typical Yield | >90% (crude) | 50-70% (after purification) |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and hydrolyzed maleimide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying this compound and similar compounds.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA)).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the maleimide group absorbs (e.g., ~300 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Product Isolation: Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a white solid.
| Parameter | Value |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA |
| Detection | UV (e.g., 300 nm) |
| Final Purity | ≥98% |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis Method | Expected Results |
| ¹H NMR | Peaks corresponding to the maleimide protons, the PEG backbone, and the propanoic acid moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (e.g., [M+H]⁺ at m/z 258.0972). |
| Analytical HPLC | A single major peak indicating high purity (≥98%). |
Applications in Bioconjugation
This compound is a versatile linker used to connect molecules containing free thiol groups to molecules with free amine groups. The maleimide end reacts specifically with thiols at a pH of 6.5-7.5 to form a stable thioether bond. The carboxylic acid end can be activated (e.g., with EDC and NHS) to react with primary amines, forming a stable amide bond. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Signaling Pathway of a this compound Linked Antibody-Drug Conjugate (ADC)
Caption: Cellular pathway of an ADC utilizing a cleavable linker.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should note that specific reaction conditions and purification protocols may require optimization based on laboratory conditions and available equipment.
References
An In-depth Technical Guide to the Mal-PEG2-acid Linker in Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mal-PEG2-acid linker is a heterobifunctional crosslinking reagent integral to modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. This guide provides a detailed examination of its mechanism of action, the critical parameters governing its use, and the chemical principles ensuring the creation of stable, functional bioconjugates. We will explore the core thiol-maleimide reaction, the roles of the polyethylene glycol (PEG) spacer and terminal carboxylic acid, reaction kinetics, stability considerations, and a detailed experimental protocol.
Molecular Anatomy of this compound
This compound is a precisely designed molecule with three key functional components:
-
Maleimide Group: An α,β-unsaturated carbonyl system that serves as a highly selective Michael acceptor for sulfhydryl (thiol) groups, primarily from cysteine residues in proteins and peptides[3][4].
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer. This PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity[5].
-
Carboxylic Acid Group (-COOH): A terminal carboxyl group that provides a versatile handle for subsequent conjugation reactions. It can be activated (e.g., using EDC or HATU) to form a stable amide bond with primary amines, such as those on a cytotoxic drug payload or another biomolecule.
The Core Mechanism: Thiol-Maleimide Michael Addition
The primary mechanism of action for the maleimide group is a covalent Michael addition reaction with a thiol. This reaction is highly efficient and chemoselective under specific pH conditions.
The process proceeds as follows:
-
The thiol group (-SH) of a cysteine residue is deprotonated to its more nucleophilic thiolate anion form (-S⁻).
-
The thiolate anion attacks one of the electrophilic carbons of the maleimide's double bond.
-
This leads to the formation of a stable, covalent thioether bond, permanently linking the target molecule to the this compound reagent.
Figure 1. Mechanism of thiol-maleimide conjugation.
Key Reaction Parameters and Quantitative Data
The success of the maleimide-thiol conjugation is highly dependent on careful control of reaction conditions, primarily pH. The pH dictates the reaction rate and, critically, its specificity.
| Parameter | Recommended Range | Rationale & Quantitative Impact | Potential Issues Outside Range |
| pH | 6.5 - 7.5 | Optimal for Thiol Selectivity. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines (e.g., lysine). This range balances the need for deprotonated, nucleophilic thiolate anions with minimizing side reactions. | < 6.5: The thiol group is predominantly protonated (-SH), dramatically slowing the reaction rate. > 7.5: Increased deprotonation of primary amines leads to competitive reaction with the maleimide. The rate of maleimide ring hydrolysis also increases significantly. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used to slow the reaction and minimize degradation of sensitive biomolecules, typically by extending the reaction time (e.g., overnight). | Higher temperatures can accelerate side reactions, including hydrolysis and potential protein denaturation. |
| Stoichiometry | 10-20 fold molar excess of Maleimide reagent | A significant molar excess of the maleimide linker is used to drive the reaction to completion, ensuring that the majority of available thiol groups are labeled. | Insufficient excess may lead to incomplete labeling. Extreme excess can increase the likelihood of non-specific modification and complicates purification. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce native disulfide bonds (-S-S-) in proteins to free thiols (-SH) prior to conjugation. TCEP is preferred as it is stable, odorless, and does not contain thiols that would compete with the maleimide reagent. | DTT or β-mercaptoethanol must be removed before adding the maleimide reagent, as they will react with it. |
Stability of the Thioether Conjugate
While the formation of the thioether bond is rapid, its stability can be a concern, especially for ADCs intended for in vivo use. The Michael addition is reversible through a retro-Michael reaction , which can lead to thiol exchange with other molecules, such as glutathione, which is abundant in biological systems.
Stabilization Strategies: The primary strategy to create a more stable conjugate is through hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a succinamic acid thioether, which is not susceptible to the retro-Michael reaction.
-
This hydrolysis can be intentionally promoted by incubating the conjugate at a slightly elevated pH (e.g., pH 9.0) post-conjugation.
-
The resulting ring-opened products have been shown to have half-lives of over two years, dramatically increasing in vivo stability.
Potential Side Reactions
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze in aqueous solutions, especially at pH > 7.5. The resulting maleic amide is unreactive towards thiols. Therefore, aqueous solutions of the linker should be prepared immediately before use.
-
Reaction with Amines: At pH values above 7.5, primary amines (e.g., lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide group, leading to a loss of specificity.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the newly formed succinimidyl thioether can undergo a rearrangement to form a more stable six-membered thiazine structure. This reaction is also promoted by basic conditions.
Detailed Experimental Protocol: Protein Conjugation
This section provides a generalized protocol for conjugating this compound to a thiol-containing protein.
A. Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme).
-
This compound.
-
Conjugation Buffer: Degassed, thiol-free 100 mM Sodium Phosphate, 5-10 mM EDTA, pH 7.0-7.5.
-
Reducing Agent (if needed): TCEP hydrochloride.
-
Quenching Reagent: L-Cysteine or β-mercaptoethanol.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.
B. Experimental Workflow
Figure 2. General workflow for protein bioconjugation.
C. Step-by-Step Methodology
-
Protein Preparation: Dissolve the protein to be labeled in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any amine or thiol-containing compounds.
-
Reduction of Disulfides (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: Do not use DTT or BME unless they are removed prior to the next step.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the protein conjugate from unreacted linker and byproducts.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Dialysis/Ultrafiltration: Dialyze the reaction mixture against a storage buffer or use an ultrafiltration device with an appropriate molecular weight cutoff (MWCO) to remove small molecules.
-
-
Characterization and Storage: Confirm successful conjugation using techniques like SDS-PAGE (which will show a mass shift), mass spectrometry (for precise mass), and UV-Vis spectroscopy. For long-term storage, add stabilizers like BSA and store at 4°C or, with glycerol, at -20°C.
Applications in Drug Development
The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker serves to connect a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen.
-
The maleimide end reacts with a cysteine residue on the mAb, which may be engineered into the antibody for site-specific conjugation.
-
The carboxylic acid end is used to form an amide bond with an amine-containing cytotoxic payload (e.g., an auristatin or maytansinoid).
This creates a stable, targeted delivery system that minimizes systemic toxicity by delivering the payload directly to cancer cells.
Conclusion
The this compound linker is a powerful tool in bioconjugation, offering a reliable method for selectively linking molecules via thiol groups. Its mechanism, centered on the Michael addition, is efficient and highly selective within a well-defined pH range. By understanding the roles of its constituent parts, controlling key reaction parameters, and being aware of potential stability issues and side reactions, researchers can effectively leverage this linker to build sophisticated bioconjugates for advanced therapeutic and diagnostic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
The Strategic Role of the PEG Spacer in Mal-PEG2-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the careful selection of linker molecules is paramount to the efficacy, safety, and overall performance of the final conjugate. Among the arsenal of available chemical tools, Mal-PEG2-acid has emerged as a versatile and widely utilized heterobifunctional linker. Its utility is derived from the distinct functionalities of its three components: a thiol-reactive maleimide group, a terminal carboxylic acid for amine coupling, and a central two-unit polyethylene glycol (PEG) spacer. While the reactive ends provide the means for conjugation, it is the often-understated PEG spacer that imparts a host of critical properties, profoundly influencing the behavior of the resulting bioconjugate. This technical guide provides an in-depth exploration of the pivotal role of the PEG2 spacer in this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate its function in modern drug development.
Core Concepts: Deconstructing this compound
This compound is a precisely defined chemical entity with the structure: Maleimide-(CH2CH2O)2-CH2CH2COOH. Each component serves a strategic purpose:
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2][3] This specificity allows for site-directed conjugation, a crucial aspect in the design of homogenous bioconjugates like antibody-drug conjugates (ADCs).[]
-
Carboxylic Acid Group: The terminal carboxyl group provides a second, orthogonal reactive handle. It can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[4] The resulting activated ester readily reacts with primary amines, such as those on the side chains of lysine residues, to form stable amide bonds.
-
PEG2 Spacer: The central two-unit polyethylene glycol chain is more than a simple linker; it is a critical modulator of the bioconjugate's physicochemical and pharmacological properties.
The Multifaceted Role of the PEG2 Spacer
The incorporation of the short, hydrophilic PEG2 spacer into a bioconjugate confers several key advantages that can dramatically improve its therapeutic potential.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic drugs used as payloads in ADCs are highly hydrophobic. This inherent hydrophobicity can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DARs), resulting in rapid clearance from circulation and reduced efficacy. The hydrophilic nature of the PEG spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility and stability of the conjugate in aqueous environments. This allows for the creation of ADCs with optimal DARs without compromising their biophysical properties.
Improved Pharmacokinetics and Biodistribution
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics. Even a short PEG spacer like PEG2 can increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic at the target site, such as a tumor, enhancing its efficacy. Studies have shown that increasing the PEG chain length in an ADC's linker leads to increased plasma and tumor exposures, and lower plasma clearances.
Reduced Immunogenicity and Steric Hindrance
The PEG spacer can act as a "shield," masking the payload or other components of the conjugate from the immune system, which can reduce the potential for an immunogenic response. Furthermore, the defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This spacing can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding to its target. In the context of PROteolysis TArgeting Chimeras (PROTACs), the linker length is a critical determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation.
Data Presentation: Quantitative Impact of PEG Spacers
The decision to incorporate a PEG spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of ADCs and other bioconjugates. While data for PEG2 specifically can be limited, the trends observed with short PEG chains are highly relevant.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Half-Life (h) | Tumor Exposure (AUC) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| Non-PEGylated | - | - | 11% | |
| PEG2 | - | Increased vs. Non-PEGylated | 35-45% | |
| PEG4 | - | Increased vs. Non-PEGylated | 35-45% | |
| PEG8 | Significantly Increased | Significantly Increased | 75-85% | |
| PEG12 | Significantly Increased | Significantly Increased | 75-85% | |
| PEG24 | Significantly Increased | Significantly Increased | 75-85% |
Data synthesized from a study on ADCs with varying PEG side chain lengths, demonstrating that PEGylated linkers improve plasma exposure, tumor uptake, and efficacy compared to a non-PEGylated control. A significant improvement in efficacy was observed with PEG8 and longer chains in this particular model.
Table 2: Effect of PEG Spacer Length on ADC Hydrophobicity
| ADC Linker | Hydrophobic Interaction Chromatography (HIC) Retention Time (min) | Interpretation | Reference |
| Linker without PEG | 15.2 | High Hydrophobicity | |
| Linker with PEG3 | 12.8 | Reduced Hydrophobicity |
This table illustrates that the inclusion of a short PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a HIC column.
Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity
| Peptide Conjugate | IC50 (nM) | Interpretation | Reference |
| NOTA-PEG2-RM26 | 1.2 ± 0.2 | High Affinity | |
| NOTA-PEG3-RM26 | 1.1 ± 0.1 | High Affinity | |
| NOTA-PEG4-RM26 | 1.8 ± 0.3 | High Affinity | |
| NOTA-PEG6-RM26 | 2.5 ± 0.4 | Slightly Reduced Affinity |
This table demonstrates that for a specific peptide conjugate, increasing the mini-PEG spacer length from PEG2 to PEG6 had a modest effect on receptor binding affinity, with a slight decrease observed with the longest spacer in this series.
Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Maleimide-Thiol Conjugation to a Protein
This protocol describes the conjugation of the maleimide group of this compound to a protein containing free sulfhydryl groups (cysteine residues).
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. The buffer should be degassed to prevent oxidation of thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and confirm conjugation using methods such as UV-Vis spectroscopy, SDS-PAGE, and/or mass spectrometry.
-
Protocol 2: Carboxylic Acid-Amine Conjugation (Two-Step)
This protocol describes the activation of the carboxylic acid group of a this compound-conjugated molecule and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Molecule conjugated with this compound (from Protocol 1)
-
Molecule with accessible primary amines
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Reagent (Optional): Hydroxylamine or Tris buffer.
-
Purification column (e.g., desalting column)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the this compound-conjugated molecule in the Activation Buffer.
-
Add EDC to a final concentration of ~2 mM and NHS (or Sulfo-NHS) to a final concentration of ~5 mM.
-
Mix well and react for 15 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Separate the activated molecule from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the amine-containing molecule to the activated molecule solution.
-
Incubate for 2 hours at room temperature.
-
-
Quenching (Optional):
-
Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method to remove unreacted molecules and byproducts.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships related to the use of this compound.
Conclusion
The PEG2 spacer in this compound is a critical design element that extends far beyond its role as a simple covalent bridge. By imparting hydrophilicity, improving pharmacokinetic properties, reducing immunogenicity, and providing optimal spatial orientation, this short polyethylene glycol chain is instrumental in addressing fundamental challenges in the development of targeted therapeutics. A thorough understanding of the quantitative impact and the practical application of this spacer, as outlined in this guide, enables researchers and drug development professionals to rationally design and synthesize more effective and safer bioconjugates for a new generation of precision medicines.
References
Mal-PEG2-acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core solubility and stability characteristics of Mal-PEG2-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding these properties is critical for optimizing reaction conditions, formulation, and in vivo performance of the resulting conjugates.
Introduction to this compound
This compound, chemically known as 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoic acid, is a versatile linker molecule. It features a thiol-reactive maleimide group at one end and a carboxylic acid at the other, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer. The maleimide group allows for specific and efficient covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The terminal carboxylic acid can be activated to react with primary amines, providing a means for conjugation to various biomolecules. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2][3]
Solubility Characteristics
Table 1: Solubility Profile of this compound
| Solvent Type | Solvent | Solubility | Notes |
| Aqueous | Water, Buffers (e.g., PBS) | The hydrophilic PEG spacer increases solubility in aqueous media. | Quantitative data (e.g., mg/mL) is not consistently reported. Solubility can be influenced by pH and buffer composition. |
| Organic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Dichloromethane (DCM) | Soluble | Useful for synthetic manipulations and purification. | |
| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions and conjugation reactions. |
Stability Profile
The stability of this compound is a critical factor, both for the storage of the reagent itself and for the stability of the resulting bioconjugate. The primary points of potential degradation are the hydrolysis of the maleimide ring and the ester linkage within the succinimidyl ester (if activated).
Stability of the Unconjugated this compound
Proper storage is essential to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound at -20°C.
Stability of the Maleimide-Thiol Conjugate
The stability of the thioether bond formed upon conjugation of the maleimide group with a thiol is of paramount importance for the in vivo efficacy and safety of bioconjugates. The primary pathway of degradation for the resulting succinimide thioether is a retro-Michael reaction, which can lead to the release of the conjugated payload. This reaction is particularly relevant in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment.
The stability of the maleimide-thiol adduct can be significantly influenced by the local chemical environment. A key competing reaction to the retro-Michael reaction is the hydrolysis of the succinimide ring. This hydrolysis is generally considered beneficial as it leads to a more stable, ring-opened succinamic acid thioether that is less susceptible to the retro-Michael reaction.
Table 2: Factors Influencing Maleimide-Thiol Conjugate Stability
| Factor | Effect on Stability |
| pH | The rate of maleimide-thiol conjugation is optimal between pH 6.5 and 7.5. The hydrolysis of the succinimide ring is generally faster at higher pH. |
| Temperature | Higher temperatures can accelerate both the retro-Michael reaction and the hydrolysis of the succinimide ring. |
| Presence of Thiols | High concentrations of thiols (e.g., glutathione) can promote the retro-Michael reaction, leading to thiol exchange. |
| Maleimide Substituent | The nature of the substituent on the maleimide nitrogen can influence the rate of succinimide ring hydrolysis. Electron-withdrawing groups can accelerate hydrolysis, leading to a more stable conjugate. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible results in bioconjugation and stability assessment.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein) with this compound.
Caption: General workflow for conjugating a thiol-containing molecule with this compound.
Protocol for Assessing Conjugate Stability in Plasma
This protocol provides a method for evaluating the stability of a this compound conjugate in a biologically relevant matrix.
Caption: Workflow for assessing the stability of a this compound conjugate in plasma.
Signaling Pathways and Logical Relationships
The stability of the maleimide-thiol linkage is a critical determinant of the therapeutic efficacy and potential off-target toxicity of the resulting conjugate. The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways of hydrolysis and retro-Michael reaction for a maleimide-thiol adduct.
Conclusion
This compound is a valuable tool in bioconjugation due to its bifunctional nature and the beneficial properties conferred by the PEG spacer. A thorough understanding of its solubility and, more critically, the stability of the resulting maleimide-thiol conjugate, is essential for the successful design and application of bioconjugates in research and therapeutic development. While the inherent PEGylation enhances aqueous solubility, researchers must be mindful of the potential for retro-Michael reaction-mediated degradation of the conjugate and employ strategies to characterize and potentially improve its stability for in vivo applications.
References
A Comprehensive Technical Guide to the Shelf Life and Storage of Mal-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability, recommended storage conditions, and analytical methodologies for Mal-PEG2-acid, a heterobifunctional crosslinker crucial in bioconjugation and drug development. Understanding the shelf life and proper handling of this reagent is paramount to ensuring its reactivity and the reproducibility of experimental results.
Core Principles of this compound Stability
This compound (Maleimide-PEG2-Acid) is a valuable tool for covalently linking molecules containing thiol groups to those with amine groups. Its structure incorporates a maleimide group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid. The stability of this compound is primarily dictated by the reactivity of the maleimide ring, which is susceptible to hydrolysis.
The primary degradation pathway for this compound is the hydrolysis of the maleimide's carbon-nitrogen bond, which opens the ring to form a non-reactive maleamic acid derivative. This process is accelerated by moisture and alkaline conditions (pH > 7.5).[1] Consequently, maintaining a dry and controlled pH environment is critical for preserving the compound's functionality. Additionally, PEG compounds can be sensitive to light and oxidation.[2]
Recommended Storage Conditions and Shelf Life
To ensure the long-term stability and performance of this compound, it is essential to adhere to the following storage conditions. The data presented in the table below is a synthesis of information from various chemical suppliers and stability studies.
| Parameter | Recommended Condition | Short-term Storage (Days to Weeks) | Long-term Storage (Months to Years) | Shelf Life (if stored properly) |
| Temperature | Store at -20°C.[3][4][5] | 0 - 4°C | -20°C | >3 years |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | Inert Gas | Inert Gas | |
| Moisture | Store in a dry environment with a desiccant. | Dry/Desiccated | Dry/Desiccated | |
| Light | Protect from light. | Dark | Dark |
Handling Recommendations:
-
When retrieving the compound from storage, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure to moisture and air.
-
While this compound is typically shipped at ambient temperatures and is stable for several weeks under these conditions, it should be transferred to the recommended long-term storage conditions upon receipt.
Experimental Protocols for Stability Assessment
The stability of this compound is typically assessed by monitoring the rate of hydrolysis of the maleimide group under various conditions. A common and effective method for this is High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow for a Stability Study:
Detailed Methodologies:
1. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent such as DMSO or DMF.
-
Dilute the stock solution in various aqueous buffers to the desired final concentration for the study. The choice of buffers will depend on the pH conditions being investigated (e.g., phosphate buffers for pH 6.5-7.5, borate buffers for more alkaline pH).
2. Stress Conditions:
-
Temperature: Aliquots of the this compound solution in different buffers are incubated at a range of temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: The stability is assessed across a range of pH values, typically from slightly acidic to slightly alkaline (e.g., pH 6.0, 7.4, 8.0), to determine the rate of hydrolysis as a function of pH.
-
Time Points: Samples from each condition are collected at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation over time.
3. HPLC Analysis:
-
A stability-indicating HPLC method is used to separate the intact this compound from its hydrolysis product (maleamic acid).
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength where the maleimide group absorbs (around 300 nm) is used to quantify the remaining intact compound. The hydrolysis product will have a different absorption profile.
-
Quantification: The percentage of remaining intact this compound is calculated by comparing the peak area at each time point to the initial peak area at time zero.
4. Data Interpretation:
-
The degradation kinetics can be determined by plotting the percentage of remaining this compound against time. The hydrolysis of the maleimide group often follows first-order kinetics.
-
The half-life (t½) of the maleimide group under each condition can be calculated from the rate constant of the degradation.
Degradation Pathway
The primary degradation route for this compound under aqueous conditions is the hydrolysis of the maleimide ring. This reaction is pH-dependent and results in the formation of a maleamic acid derivative, which is no longer reactive towards thiol groups.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Mal-PEG2-Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Maleimide-PEG2-Acetic Acid (Mal-PEG2-acid), a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. The document details its physicochemical properties, experimental protocols for its application in creating antibody-drug conjugates (ADCs), and a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a versatile linker molecule that features a maleimide group at one end and a carboxylic acid group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the carboxylic acid can be activated to form a stable amide bond with primary amines present on therapeutic agents or other molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Chemical Formula | C₁₁H₁₅NO₆ | [][2] |
| Molecular Weight | 257.24 g/mol | |
| CAS Number | 1374666-32-6 |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This section provides a detailed, two-part methodology for the synthesis of an antibody-drug conjugate (ADC) using this compound as the linker. The protocol first involves the conjugation of the linker to an amine-containing drug, followed by the reaction of the drug-linker construct with a thiol-containing antibody.
Part 1: Activation of this compound and Conjugation to an Amine-Containing Drug
This procedure describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine on the drug molecule.
Materials:
-
This compound
-
Amine-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC system for purification
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of EDC (or DCC) and 1.5 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker. The reaction is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to Amine-Containing Drug:
-
In a separate vessel, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to raise the pH to 7.2-7.5, which is optimal for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the resulting maleimide-activated drug-linker conjugate can be purified by reverse-phase HPLC.
-
Part 2: Conjugation of the Drug-Linker Construct to a Thiol-Containing Antibody
This procedure details the reduction of interchain disulfide bonds in an antibody to generate free thiol groups, which then react with the maleimide group of the purified drug-linker construct.
Materials:
-
Monoclonal antibody (mAb)
-
Purified maleimide-activated drug-linker construct
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Desalting column or spin filtration device
-
Size-exclusion chromatography (SEC) system for purification
Methodology:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified maleimide-activated drug-linker in a minimal amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
To stop the reaction, add a quenching solution such as N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted drug-linker and other small molecules.
-
Visualizing the Workflow: ADC Synthesis
The following diagram illustrates the logical flow of the experimental protocol for synthesizing an antibody-drug conjugate using this compound.
References
A Technical Guide to Mal-PEG2-acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mal-PEG2-acid, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery research. This document details commercially available sources, key technical specifications, and explicit experimental protocols for its application. Furthermore, it presents visual workflows and reaction mechanisms to facilitate a deeper understanding of its utility in advanced scientific endeavors.
Introduction to this compound
This compound, with the chemical name 3-[2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid, is a versatile crosslinking reagent. It features a maleimide group at one end and a carboxylic acid group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues, forming a stable amide bond.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous solutions, reduces steric hindrance, and can improve the biocompatibility and pharmacokinetic properties of the final bioconjugate.[3][4] These characteristics make this compound an invaluable tool in the development of antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery systems.
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound for research purposes. The following table summarizes the product specifications from a selection of these vendors to aid in the selection of the most suitable product for your research needs.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Precise PEG | AG-2602 | 1374666-32-6 | C11H15NO6 | 257.24 | > 96% | -20°C |
| DC Chemicals | DC28649 | 1374666-32-6 | C11H15NO6 | 257.24 | Not Specified | -20°C for 2 years (Powder) |
| Chem-Impex | 29153 | 1374666-32-6 | C11H15NO6 | 257.24 | ≥ 98% (HPLC) | ≤ -10°C |
| JenKem Technology | Not Specified | Not Specified | Not Specified | Not Specified | ≥95% Substitution | Not Specified |
| MedKoo Biosciences | 572850 | 1374666-32-6 | C11H15NO6 | 257.24 | >95% | 0 - 4°C (short term), -20°C (long term) |
| BroadPharm | Not Specified | 1374666-32-6 | Not Specified | Not Specified | Not Specified | Not Specified |
| Conju-Probe | Not Specified | 756525-98-1 | C14H20N2O7 | 328.32 | >95% | 0-10°C |
Experimental Protocols
The utility of this compound lies in its ability to link two different molecules through its reactive ends. Below are detailed protocols for the two key conjugation reactions.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of this compound to a protein or peptide containing free sulfhydryl groups.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): β-mercaptoethanol or cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Thiol-containing Molecule:
-
Dissolve the protein or peptide to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP. Incubate for 20-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide compound.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20x molar excess of the this compound solution to the thiol-containing molecule solution while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a quenching solution can be added.
-
-
Purification:
-
Purify the conjugate to remove unreacted this compound and other byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex column), dialysis, or HPLC.
-
Protocol 2: Carboxylic Acid-Amine Conjugation (via EDC/NHS chemistry)
This protocol details the activation of the carboxylic acid group of the this compound conjugate and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
This compound conjugate with a free carboxylic acid
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.
-
Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5
-
Purification column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the this compound conjugate in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting concentration is 2 mM EDC and 5 mM NHS.
-
Add the EDC and NHS solutions to the this compound conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Coupling to Amine-containing Molecule:
-
Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated conjugate solution. The pH of the reaction mixture should be raised to 7.2-7.5 for efficient coupling.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: General workflow for creating a bioconjugate using this compound.
Caption: The reaction between a maleimide and a thiol group.
Caption: The two-step process of activating a carboxylic acid and coupling it to an amine.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of bioconjugation, drug delivery, and diagnostics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient linking of a wide range of biomolecules. By understanding the available commercial sources, product specifications, and detailed experimental protocols, researchers can effectively integrate this compound into their workflows to advance their scientific discoveries. The provided diagrams offer a clear visual representation of the key chemical reactions and workflows, further enabling the successful application of this important crosslinker.
References
Mal-PEG2-acid: A Versatile Heterobifunctional Linker in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mal-PEG2-acid, a heterobifunctional crosslinker, has emerged as a pivotal tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer, offers a blend of reactivity, specificity, and favorable physicochemical properties. This guide provides a comprehensive overview of this compound's applications, supported by experimental protocols, quantitative data, and workflow visualizations to facilitate its effective implementation in research and drug development.
Core Attributes and Applications
This compound's functionality is rooted in its distinct chemical moieties. The maleimide group readily and specifically reacts with sulfhydryl groups (thiols) on cysteine residues of proteins and peptides under mild pH conditions (6.5-7.5), forming a stable thioether bond. Concurrently, the terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine residues or the N-terminus of a protein, or on small molecule drugs and probes.[1][2]
The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be crucial when working with hydrophobic payloads.[1][3] This can help to prevent aggregation and improve the pharmacokinetic profile of the final bioconjugate.
The principal applications of this compound include:
-
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker in the synthesis of ADCs, this compound connects a cytotoxic payload to a monoclonal antibody. The antibody directs the conjugate to a specific target, such as a cancer cell, where the payload can then exert its therapeutic effect.
-
PROTACs: this compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand in the synthesis of PROTACs. These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of the target protein.
-
Protein and Peptide Labeling: It is used for the site-specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for diagnostic and research applications.
-
Surface Functionalization: this compound can be employed to immobilize biomolecules onto surfaces for the development of biosensors and other diagnostic tools.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of molecules synthesized using PEG linkers, including PROTACs and ADCs. While specific data for this compound is often embedded within broader studies, the provided data for related structures illustrates the typical performance metrics evaluated.
Table 1: In Vitro Degradation and Proliferation Inhibition of Bavdegalutamide (ARV-110)
| Cell Line | Target | DC₅₀ (nM) | Effect on Cell Proliferation |
| VCaP | Androgen Receptor (AR) | < 1 | Inhibition at low nanomolar concentrations |
| LNCaP | Androgen Receptor (AR) | < 1 | Inhibition at low nanomolar concentrations |
Data sourced from studies on the AR PROTAC degrader, Bavdegalutamide (ARV-110), which utilizes a PEG-containing linker.
Table 2: In Vivo Tumor Growth Inhibition by Bavdegalutamide (ARV-110)
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| Enzalutamide-resistant VCaP xenograft | Bavdegalutamide | 3 mg/kg, oral, daily | 70% |
| Enzalutamide-resistant VCaP xenograft | Bavdegalutamide | 10 mg/kg, oral, daily | 60% |
Data reflects the in vivo efficacy of Bavdegalutamide in a preclinical model.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its use in drug-linker synthesis and subsequent conjugation to a protein.
Protocol 1: Synthesis of a Drug-Linker Conjugate using this compound
This protocol is adapted from the synthesis of a camptothecin-linker conjugate as described in patent WO2024130161A2.
Materials:
-
Amine-containing drug (e.g., a camptothecin derivative with a free amine)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Acetonitrile (ACN)
-
Water
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Dissolution: Dissolve the crude amine-containing drug (1.0 equivalent) in DMF.
-
Addition of Reagents: To the solution, add this compound (1.2 equivalents), HATU (1.3 equivalents), and DIEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Purification: Purify the reaction mixture by preparative HPLC using a gradient of acetonitrile in water to obtain the final drug-linker conjugate.
-
Characterization: Confirm the identity and purity of the product using LRMS (Low-Resolution Mass Spectrometry) and other appropriate analytical techniques.
Protocol 2: General Protocol for Conjugation of a Maleimide-Activated Drug-Linker to a Thiol-Containing Protein (e.g., an Antibody)
This protocol provides a general framework for the conjugation of a pre-synthesized maleimide-containing drug-linker to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (e.g., monoclonal antibody)
-
Maleimide-activated drug-linker (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Quenching Reagent: N-acetylcysteine or free cysteine.
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Anhydrous DMSO or DMF.
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, reduction is necessary.
-
Dissolve the antibody in conjugation buffer.
-
Add a 10- to 20-fold molar excess of TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
If using DTT, it must be removed prior to the addition of the maleimide compound, typically by a desalting column. TCEP does not require removal.
-
-
Preparation of Drug-Linker Solution: Immediately before use, dissolve the maleimide-activated drug-linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the (reduced) antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a common starting point. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.
-
-
Quenching: Add a 20-fold molar excess of the quenching reagent (relative to the maleimide compound) to stop the reaction by consuming any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted drug-linker, quenching reagent, and any small molecule byproducts.
-
For laboratory scale, SEC is a common and effective method.
-
For larger scales, TFF is often employed.
-
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, UV-Vis spectroscopy, and mass spectrometry.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the use of this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Mal-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, and pharmacokinetic profile.
This document provides detailed application notes and protocols for the preparation of ADCs using Mal-PEG2-acid, a heterobifunctional linker. This compound features a maleimide group for covalent linkage to thiol groups on the antibody and a carboxylic acid for conjugation to amine-containing drug payloads. The short, hydrophilic two-unit polyethylene glycol (PEG) spacer enhances the solubility of the resulting ADC.
Principle of the Method
The preparation of an ADC using this compound is a two-stage process. First, the carboxylic acid moiety of the this compound linker is activated and conjugated to an amine-containing cytotoxic drug. In the second stage, the maleimide group of the drug-linker conjugate is reacted with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. This results in a stable thioether linkage, forming the final ADC.
Data Presentation
The following table summarizes representative quantitative data for ADCs prepared using short-chain maleimide-PEG linkers. The data presented is illustrative and may vary depending on the specific antibody, drug, and conjugation conditions.
| Parameter | Value | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | |||
| Average DAR | 3.5 - 4.0 | HIC-UV, RP-HPLC-MS | [1][2] |
| DAR Distribution | DAR0, DAR2, DAR4, DAR6, DAR8 | HIC-UV | [1] |
| Purity | |||
| Monomer Content | >95% | Size Exclusion Chromatography (SEC) | [3] |
| Unconjugated Antibody | <5% | HIC-UV, RP-HPLC | [1] |
| Free Drug-Linker | <1% | RP-HPLC | |
| Conjugation Efficiency | |||
| Linker to Drug | >90% | LC-MS | |
| Drug-Linker to Antibody | 80-95% | HIC-UV, RP-HPLC |
Experimental Protocols
Part 1: Preparation of Maleimide-Activated Drug-Linker (Mal-PEG2-Drug)
This protocol describes the conjugation of an amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to the carboxylic acid of the this compound linker via amide bond formation.
Materials and Reagents:
-
This compound
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated linker.
-
-
Conjugation to the Amine-containing Drug:
-
Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated linker solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to facilitate the amine coupling.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
Part 2: Conjugation of Mal-PEG2-Drug to Monoclonal Antibody
This protocol describes the reduction of the antibody's interchain disulfide bonds and subsequent conjugation to the maleimide-activated drug-linker.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated drug-linker (from Part 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5, degassed.
-
Quenching Solution: N-acetylcysteine or L-cysteine in conjugation buffer.
-
Size-exclusion chromatography (SEC) column for purification (e.g., Sephadex G-25).
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups. The precise time and temperature may require optimization for a specific antibody.
-
-
Buffer Exchange:
-
Remove the excess reducing agent using a desalting column (e.g., SEC) or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the maleimide-activated drug-linker in a small amount of DMSO (the final concentration of DMSO should be below 10% v/v to prevent antibody denaturation).
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching:
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial amount of the maleimide-drug-linker to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-part synthesis of an ADC using this compound.
Signaling Pathway for MMAE-based ADC Cytotoxicity
Caption: Mechanism of action for an MMAE-containing ADC leading to apoptosis.
References
Application Notes and Protocols: A Step-by-Step Guide to Mal-PEG2-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of Mal-PEG2-acid, a heterobifunctional linker used to covalently connect biomolecules. These protocols and application notes are intended for researchers in academia and industry, particularly those involved in drug development, diagnostics, and proteomics.
Introduction to this compound
This compound is a versatile crosslinker molecule featuring three key components: a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] This structure allows for the sequential or simultaneous conjugation of two different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[2][3] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins.[4][5] The hydrophilic PEG spacer enhances solubility in aqueous solutions and provides flexibility to the resulting conjugate.
The primary application of this compound and similar linkers is in the creation of complex biomolecules such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells. Other applications include protein labeling with fluorescent dyes or biotin, and the functionalization of surfaces for biosensors and diagnostics.
Reaction Mechanism
The bioconjugation process using this compound primarily relies on two well-characterized reactions:
-
Thiol-Maleimide Reaction: The core of this bioconjugation is the Michael addition reaction between the maleimide group and a thiol group. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, where it proceeds approximately 1,000 times faster than the reaction with amines. This reaction forms a stable thioether bond, covalently linking the this compound to the thiol-containing molecule.
-
Amine-Carboxylic Acid Reaction: The terminal carboxylic acid can form a stable amide bond with a primary amine. This reaction requires activation of the carboxylic acid using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Caption: Thiol-Maleimide Reaction Mechanism.
Experimental Protocols
This section provides a detailed protocol for the conjugation of a thiol-containing protein with this compound.
3.1. Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed. Avoid buffers containing thiols.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.
-
Inert gas (e.g., nitrogen or argon)
3.2. Step 1: Preparation of the Thiol-Containing Protein (20-40 minutes)
-
Dissolve the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
Optional - Disulfide Bond Reduction: If the protein's thiol groups are present as disulfide bonds, they must be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the reaction vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature. This step helps to prevent the re-formation of disulfide bonds.
-
3.3. Step 2: Preparation of this compound Stock Solution (5 minutes)
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Briefly vortex to ensure it is fully dissolved.
3.4. Step 3: Bioconjugation Reaction (2 hours to overnight)
-
While gently stirring or vortexing the protein solution, add the this compound stock solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for each specific application.
-
Flush the vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
Caption: Experimental Workflow for this compound Bioconjugation.
3.5. Step 4: Purification of the Conjugate
-
After the incubation period, remove the excess, unreacted this compound and any byproducts.
-
This is typically achieved using size-exclusion chromatography (desalting column) or dialysis. For higher purity, HPLC or FPLC can be used.
3.6. Step 5: Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein molecule, can be determined. If the this compound is subsequently conjugated to a dye, the DOL can be calculated using spectrophotometry by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.
Quantitative Data Summary
The efficiency of the bioconjugation reaction can be influenced by several factors. The following table summarizes typical quantitative parameters.
| Parameter | Recommended Range | Notes |
| pH of Reaction Buffer | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity. At pH > 7.5, maleimide hydrolysis increases. |
| Protein Concentration | 1 - 10 mg/mL | A common range for efficient conjugation. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | A good starting point for optimization. |
| Reaction Time | 2 hours to overnight | Incubation can be done at room temperature or 4°C. |
| Reaction Temperature | 4°C or Room Temperature | Room temperature for faster reaction, 4°C for sensitive proteins. |
| TCEP Molar Excess (for reduction) | 10x - 100x | To ensure complete reduction of disulfide bonds. |
Note: These values are general recommendations and should be optimized for each specific biomolecule and application.
Conclusion
This compound is a powerful and versatile tool in bioconjugation, enabling the precise and stable linkage of different biomolecules. The thiol-maleimide reaction offers high selectivity and efficiency under mild, physiological conditions. By following the detailed protocols and optimizing the reaction parameters outlined in these application notes, researchers can successfully generate well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols: Cysteine-Specific Protein Modification using Mal-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biopharmaceutical development and research. Mal-PEG2-acid is a heterobifunctional crosslinker that enables the covalent attachment of a polyethylene glycol (PEG) spacer to cysteine residues on proteins and peptides.[1][2] This bioconjugation strategy is widely employed in the development of antibody-drug conjugates (ADCs), protein-based therapeutics, and diagnostic reagents.[1][3][]
The maleimide group exhibits high reactivity and selectivity towards the thiol (sulfhydryl) group of cysteine residues under mild physiological conditions. The short, discrete PEG2 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific interactions. The terminal carboxylic acid provides a versatile handle for subsequent conjugation to other molecules, such as drugs or imaging agents, using standard amine-reactive chemistry.
These application notes provide a comprehensive overview of the reaction between this compound and cysteine residues, detailed experimental protocols for protein conjugation, and a summary of key quantitative data to guide experimental design.
Reaction Mechanism: Thiol-Maleimide Michael Addition
The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. In this reaction, the nucleophilic thiol group of the cysteine attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This forms a stable, covalent thioether bond.
The reaction is highly selective for thiol groups within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity of primary amines towards the maleimide increases, which can lead to undesirable side reactions. Conversely, at a pH below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the desired conjugation reaction.
It is important to be aware of potential side reactions that can occur. The maleimide ring can undergo hydrolysis, particularly at higher pH values, rendering it unreactive towards thiols. Additionally, if the conjugation is performed on a peptide with an N-terminal cysteine, a thiazine rearrangement can occur, which is an underreported side reaction.
Caption: Thiol-Maleimide Michael Addition Reaction.
Applications
The specific and stable nature of the maleimide-thiol conjugation makes this compound a versatile tool in various applications:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. This compound can be used to attach the drug to cysteine residues on the antibody, often in the hinge region.
-
PEGylation of Therapeutics: The attachment of PEG chains (PEGylation) to therapeutic proteins can improve their pharmacokinetic properties by increasing their hydrodynamic size, which reduces renal clearance and extends their half-life in circulation. PEGylation can also shield the protein from proteolytic enzymes and reduce its immunogenicity.
-
Protein Labeling: Cysteine residues can be specifically labeled with probes such as fluorescent dyes or biotin for use in various assays and imaging studies. The this compound linker provides a hydrophilic spacer between the protein and the label, which can help to maintain the protein's native conformation and function.
-
Surface Functionalization: Biomolecules can be immobilized onto surfaces for applications such as biosensors and microarrays. For example, a surface can be functionalized with amine groups, which can then be reacted with the carboxylic acid of this compound to present maleimide groups for the capture of thiol-containing proteins.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials and Equipment
-
Protein: Protein of interest with at least one accessible cysteine residue.
-
This compound: High-purity this compound.
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES). Degas the buffer before use to minimize oxidation of thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide.
-
Quenching Reagent: A thiol-containing compound to quench the reaction (e.g., N-acetylcysteine, L-cysteine, or β-mercaptoethanol).
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the this compound.
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system for the purification of the conjugate.
-
Analytical Equipment: UV-Vis spectrophotometer for protein concentration determination and characterization of the conjugate. HPLC or mass spectrometry for further analysis of the conjugate.
Experimental Workflow
Caption: General experimental workflow for protein conjugation.
Detailed Protocol
Step 1: Protein Preparation
-
Buffer Exchange: Dissolve the protein or exchange the buffer to the Reaction Buffer (pH 6.5-7.5) at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, reduction is necessary.
-
Add a 10- to 50-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Note: If using a thiol-containing reducing agent like DTT, it must be completely removed before adding the maleimide reagent, for example, by using a desalting column.
-
Step 2: this compound Stock Solution Preparation
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a stock solution of 1-10 mg in 100 µL.
-
Vortex briefly to ensure complete dissolution.
Step 3: Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent. A 2-fold molar excess of a thiol-containing compound (e.g., N-acetylcysteine) over the initial amount of this compound is recommended.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove unreacted this compound, quenching reagent, and any byproducts.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller reactants.
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer using a dialysis membrane with an appropriate molecular weight cutoff.
-
Tangential Flow Filtration (TFF): Suitable for larger-scale purifications.
-
Step 6: Characterization of the Conjugate
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Calculate the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein molecule. This can be determined using various techniques, including mass spectrometry or by conjugating a chromophore- or fluorophore-containing molecule to the terminal carboxylic acid and using UV-Vis spectroscopy.
-
Further characterization of the conjugate can be performed using techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC (to assess purity), and mass spectrometry (to confirm the mass of the conjugate).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reaction of this compound with cysteine residues.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing thiols. |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | TCEP does not compete with the maleimide. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide reagent has hydrolyzed. | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer. If DTT was used for reduction, ensure its complete removal. | |
| Insufficient reduction of disulfide bonds. | Ensure complete reduction by using a sufficient molar excess of TCEP and adequate incubation time. | |
| Re-oxidation of free thiols. | Degas all buffers and consider adding a chelating agent like EDTA to the buffer. | |
| Incorrect pH of the reaction buffer. | Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5. | |
| Insufficient molar excess of the maleimide reagent. | Optimize the molar ratio of the maleimide reagent to the protein. |
Conclusion
The reaction of this compound with cysteine residues is a robust and highly specific method for protein modification. By carefully controlling the reaction conditions, particularly pH, and by following the detailed protocols provided, researchers can achieve efficient and reproducible conjugation for a wide range of applications in drug development and biomedical research. Understanding the underlying chemistry and potential side reactions is crucial for optimizing experimental outcomes and ensuring the quality and homogeneity of the final bioconjugate.
References
Application Notes and Protocols for EDC/NHS Coupling of Mal-PEG2-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Maleimide-PEG2-acid (Mal-PEG2-acid) to primary amines using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is a cornerstone of bioconjugation, enabling the covalent attachment of a PEGylated maleimide linker to proteins, antibodies, peptides, or other molecules containing primary amines (e.g., lysine residues). The resulting conjugate possesses a reactive maleimide group that can subsequently be used for site-specific modification, for example, through reaction with a thiol group on another molecule.
The inclusion of a short, discrete polyethylene glycol (PEG) spacer (PEG2) enhances the solubility and reduces steric hindrance of the conjugated molecule.[1] This protocol is designed to provide a robust and reproducible method for achieving high conjugation efficiency.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group (-COOH) of this compound and a primary amine (-NH2) of the target molecule.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester: This intermediate reacts with NHS to create a more stable, amine-reactive NHS ester. The NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, thereby increasing the efficiency of the conjugation reaction.[1]
-
Amine Coupling: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Key Reaction Parameters
The efficiency of the EDC/NHS coupling reaction is influenced by several critical parameters that should be optimized for each specific application.
| Parameter | Recommended Conditions | Rationale |
| Activation pH | 4.5 - 6.0 | The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[2] |
| Coupling pH | 7.2 - 8.0 | The reaction of the NHS-activated molecule with primary amines is most efficient at a neutral to slightly basic pH. |
| EDC Molar Excess | 1.5 - 10 fold | A molar excess of EDC over the carboxyl groups of this compound is used to drive the activation reaction. The optimal ratio depends on the concentration of the reactants. |
| NHS Molar Excess | 1.5 - 2.0 fold over EDC | A slight molar excess of NHS over EDC is recommended to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for faster kinetics or at 4°C overnight to minimize potential degradation of sensitive molecules. |
| Reaction Time | Activation: 15-30 minutes; Coupling: 2 hours to overnight | The activation step is typically rapid, while the coupling reaction time can be adjusted to optimize conjugation efficiency. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Molecule with primary amine(s) (e.g., protein, antibody, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents (if necessary)
-
Desalting column or dialysis cassette for purification
Protocol 1: Two-Step Aqueous Conjugation
This protocol is suitable for the conjugation of this compound to amine-containing biomolecules in an aqueous environment.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before opening their containers.
- Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. For example, create 10 mg/mL stock solutions.
- Dissolve the amine-containing molecule in the Coupling Buffer at a known concentration (e.g., 1-10 mg/mL).
- Dissolve this compound in the Activation Buffer.
2. Activation of this compound:
- In a reaction tube, combine the this compound solution with EDC and NHS.
- A typical molar ratio is 1:5:5 of this compound to EDC to NHS. For example, for 1 µmol of this compound, add 5 µmol of EDC and 5 µmol of NHS.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation to the Primary Amine:
- Immediately after the activation step, add the activated this compound solution to the solution of the amine-containing molecule.
- Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
- The molar ratio of activated this compound to the amine-containing molecule should be optimized, but a starting point of 10- to 20-fold molar excess of the PEG linker is common.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
- Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
5. Purification of the Conjugate:
- Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
- Alternatively, purify the conjugate by dialysis against PBS.
6. Characterization of the Conjugate:
- Analyze the purified conjugate using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry to confirm conjugation and assess purity.
Protocol 2: Conjugation in an Organic Solvent (for water-insoluble molecules)
This protocol is designed for the conjugation of this compound to amine-containing molecules that are soluble in organic solvents.
1. Reagent Preparation:
- Ensure all glassware is dry and use anhydrous solvents.
- Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
- In a separate tube, dissolve the amine-containing molecule in the same anhydrous solvent.
2. Activation and Conjugation:
- Add NHS (1.5-2.0 equivalents) to the this compound solution and stir until dissolved.
- Add EDC-HCl (1.5-2.0 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 1-4 hours.
- Add the amine-containing molecule solution to the activated this compound. A 1.2 to 1.5-fold molar excess of the amine is a common starting point.
- Continue to stir the reaction mixture at room temperature overnight.
3. Work-up and Purification:
- The purification method will depend on the properties of the conjugate. Common methods include precipitation, flash chromatography on silica gel, or preparative HPLC.
Visualizing the Process
Reaction Mechanism
References
Application Notes and Protocols for PROTAC Synthesis Using Mal-PEG2-acid
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.
The linker is a critical component of any PROTAC, as its length, composition, and attachment points significantly influence the efficacy of the final molecule. Mal-PEG2-acid is a versatile bifunctional linker widely used in PROTAC synthesis. It features a maleimide group for covalent conjugation to thiol-containing molecules and a carboxylic acid for amide bond formation with amine-containing moieties. The short, hydrophilic di-ethylene glycol (PEG2) spacer helps to improve the aqueous solubility and permeability of the resulting PROTAC, which are often challenging properties for these large molecules.
Application Notes
The unique structure of this compound offers several advantages for PROTAC development:
-
Controlled, Stepwise Synthesis: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for a directed and controlled synthetic strategy. Typically, the carboxylic acid is first coupled to the E3 ligase ligand, followed by the conjugation of the maleimide group to a thiol-functionalized POI ligand.
-
Enhanced Physicochemical Properties: The hydrophilic PEG spacer can mitigate the poor solubility often associated with PROTACs, potentially improving cell permeability and bioavailability.
-
Defined Linker Length: The length of the linker is crucial for the formation of a stable and productive ternary complex. The PEG2 unit provides a defined spatial separation between the two ligands, which can be a starting point for linker length optimization studies.
PROTAC Mechanism of Action
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage another target protein molecule.
Caption: The catalytic cycle of a PROTAC molecule.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Two-Step PROTAC Synthesis
This protocol describes the synthesis of a PROTAC by first reacting the carboxylic acid of this compound with an amine-functionalized E3 ligase ligand, followed by conjugation to a thiol-containing POI ligand.
Logical Workflow for PROTAC Synthesis
Caption: Experimental workflow for PROTAC synthesis.
Step 1: Amide Bond Formation (Linker + E3 Ligase Ligand)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Activation/Coupling: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the maleimide-functionalized Linker-E3 Ligand intermediate.
Step 2: Thiol-Maleimide Conjugation (Michael Addition)
-
Preparation: Dissolve the purified Linker-E3 Ligand intermediate (1.0 eq) in a suitable solvent mixture, such as a 1:1 mixture of acetonitrile and phosphate buffer (50 mM, pH 7.0).
-
Addition: Add the thiol-containing POI ligand (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically rapid. Monitor the formation of the final PROTAC by LC-MS.
-
Purification: Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC.
-
Final Product Handling: Lyophilize the pure fractions to obtain the final PROTAC as a solid. Store at -20°C or below.
Protocol 2: PROTAC Characterization
-
LC-MS Analysis:
-
Purpose: To confirm the molecular weight and assess the purity of the final PROTAC.
-
Procedure: Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or DMSO). Inject the sample onto an LC-MS system, typically equipped with a C18 column. Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Data Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the PROTAC. The purity is determined by the peak area of the product relative to all other peaks in the chromatogram.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Procedure: Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and acquire spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Confirm the presence of characteristic peaks for all three components (POI ligand, E3 ligase ligand, and linker) and the disappearance of the maleimide protons.
-
Protocol 3: In Vitro PROTAC Evaluation - Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate the desired human cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control to determine the extent of protein degradation relative to the vehicle control.
Data Presentation
Quantitative data from synthesis and biological evaluation should be summarized for clear comparison.
Table 1: Summary of PROTAC Synthesis and Characterization
| PROTAC ID | E3 Ligase Ligand | POI Ligand | Yield (%) | Purity (LC-MS, %) | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|---|---|---|
| PROTAC-01 | Pomalidomide-NH₂ | Ligand-A-SH | 25 | >98 | 950.45 | 951.46 [M+H]⁺ |
| PROTAC-02 | VH032-NH₂ | Ligand-A-SH | 21 | >99 | 988.51 | 989.52 [M+H]⁺ |
| PROTAC-03 | Pomalidomide-NH₂ | Ligand-B-SH | 31 | >97 | 1012.53 | 1013.54 [M+H]⁺ |
Table 2: Summary of In Vitro PROTAC Degradation Activity
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC-01 | Protein X | HEK293 | 75 | 92 |
| PROTAC-02 | Protein X | HEK293 | 150 | 85 |
| PROTAC-03 | Protein Y | HeLa | 42 | 95 |
-
DC₅₀: The concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
Logical Relationship of PROTAC Components
Caption: The modular components of a PROTAC molecule.
References
- 1. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG2-acid in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-acid is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems. Its structure, featuring a maleimide group at one end, a terminal carboxylic acid at the other, and a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the bioconjugation of therapeutic agents. The maleimide moiety allows for covalent attachment to thiol-containing molecules, such as cysteine residues on antibodies or peptides, while the carboxylic acid group can be activated to form a stable amide bond with amine-containing drug payloads. The short PEG2 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[1]
These characteristics make this compound particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen.[2] This targeted approach aims to deliver the payload directly to cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[2]
Core Applications in Drug Delivery
The primary application of this compound is as a non-cleavable linker in the synthesis of bioconjugates.[3] Its utility spans several key areas of drug delivery research:
-
Antibody-Drug Conjugates (ADCs): this compound is used to connect cytotoxic payloads to monoclonal antibodies. The resulting ADCs can circulate in the bloodstream, bind to target cancer cells, and become internalized, leading to the release of the cytotoxic agent and subsequent cell death.[2]
-
Peptide and Protein Conjugation: This linker can be used to modify peptides and proteins to enhance their therapeutic properties, such as extending their plasma half-life or enabling targeted delivery.
-
Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., antibodies, peptides) to improve their delivery to specific tissues or cells.
Data Presentation: Representative Performance of Mal-PEGylated ADCs
While specific data for this compound is distributed across various proprietary and academic studies, the following tables present representative quantitative data for ADCs constructed with short-chain maleimide-PEG-acid linkers. This data illustrates the key analytical and functional readouts used to characterize such conjugates.
Table 1: Physicochemical Characterization of a Trastuzumab-Tubulysin ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC-HPLC) |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
Table 2: In Vitro Cytotoxicity of a Trastuzumab-Tubulysin ADC
| Cell Line | Target Expression | IC₅₀ (ng/mL) |
| SK-OV-3 | HER2-positive | 15.6 |
| NCI-N87 | HER2-positive | 8.9 |
| BT-474 | HER2-positive | 5.2 |
| MDA-MB-231 | HER2-negative | >1000 |
Table 3: In Vivo Efficacy of a Trastuzumab-Tubulysin ADC in a HER2-Positive Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Trastuzumab | 10 | 45 |
| Trastuzumab-Tubulysin ADC | 2.5 | 78 |
| Trastuzumab-Tubulysin ADC | 5 | 95 (Tumor Regression) |
Table 4: Linker Stability Assessment
| Condition | Time (hours) | % Intact ADC Remaining |
| Human Plasma, 37°C | 24 | ~90% |
| Human Plasma, 37°C | 72 | ~83% |
| PBS, pH 7.4, 37°C | 168 | >95% |
Signaling Pathway: Tubulysin-Mediated Apoptosis
When this compound is used to conjugate a tubulin inhibitor like a tubulysin analog, the resulting ADC, upon internalization and degradation, releases the payload into the cytoplasm. Tubulysins are highly potent antimitotic agents that bind to the vinca domain of tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, which in turn activates the intrinsic apoptotic pathway, culminating in programmed cell death.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate (Payload-Mal-PEG2-acid)
This protocol describes the conjugation of an amine-containing cytotoxic drug to the carboxylic acid of this compound via amide bond formation.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., a tubulysin analog)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated linker solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture to raise the pH and facilitate the amide bond formation.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
-
Final Product Preparation:
-
Pool the pure fractions and lyophilize to obtain the purified product as a solid.
-
Store the final product at -20°C or below, protected from light and moisture.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol details the conjugation of the purified Payload-Mal-PEG2-acid to a monoclonal antibody (e.g., Trastuzumab) via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5), degassed
-
Purified Payload-Mal-PEG2-acid
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
HIC-HPLC and SEC-HPLC systems for characterization
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in degassed conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.
-
Immediately remove the excess TCEP using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the Payload-Mal-PEG2-acid in a minimal amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution. A molar ratio of 5-10 fold excess of the drug-linker to the antibody is a good starting point. Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration (TFF), exchanging into a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation level of the final ADC product by SEC-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of an ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC or antibody concentrations. Include untreated cells as a control.
-
Incubate the plate at 37°C for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
References
Surface Functionalization of Nanoparticles with Maleimide-PEG2-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a heterobifunctional linker, Maleimide-PEG2-acid (Mal-PEG2-acid).
This linker offers a versatile platform for conjugating thiol-containing molecules, such as peptides, antibodies, and small molecule drugs, to nanoparticles with primary amine groups on their surface. The polyethylene glycol (PEG) spacer enhances biocompatibility, improves solubility, and reduces non-specific protein binding, thereby increasing the circulation time and bioavailability of the nanoparticle construct. The maleimide group provides a highly specific reaction site for covalent attachment to sulfhydryl groups, while the carboxylic acid terminus allows for stable amide bond formation with amine-functionalized nanoparticles.
Chemistry of Functionalization
The surface functionalization process using this compound is a two-step procedure:
-
Amide Coupling: The carboxylic acid group of this compound is first activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester readily reacts with primary amines on the nanoparticle surface to form a stable amide bond.
-
Maleimide-Thiol Conjugation: The now maleimide-functionalized nanoparticle can be conjugated to any thiol-containing molecule. The maleimide group reacts specifically with the sulfhydryl group (thiol) of a cysteine residue in a peptide or a modified small molecule via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Wash Buffer: PBS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Rotator or shaker
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. A typical starting molar ratio is a 10-50 fold molar excess of the linker to the estimated surface amine groups on the nanoparticles.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Reaction Buffer.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing on a rotator.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the resulting Maleimide-PEG2-Nanoparticles (Mal-PEG-NPs) by repeated centrifugation and resuspension in the Wash Buffer (3 times). Alternatively, dialysis or size-exclusion chromatography can be used for purification.
-
Resuspend the final purified Mal-PEG-NPs in an appropriate buffer for storage (e.g., PBS with 0.02% sodium azide) at 4°C.
-
Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-PEG-Nanoparticles
This protocol describes the conjugation of a cysteine-containing peptide to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-PEG-Nanoparticles (Mal-PEG-NPs) from Protocol 1
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine residue)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Optional: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Quenching Solution: 1 M L-cysteine in Conjugation Buffer
-
Wash Buffer: PBS
-
Microcentrifuge tubes
-
Rotator or shaker
-
Centrifuge
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them. Note: Do not use DTT as it needs to be removed before conjugation.
-
-
Conjugation Reaction:
-
Add the peptide solution to the Mal-PEG-NP suspension. A typical starting molar ratio is a 2 to 10-fold molar excess of the peptide to the maleimide groups on the nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing on a rotator. The reaction should be protected from light if using fluorescently labeled peptides.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting peptide-conjugated nanoparticles by repeated centrifugation and resuspension in the Wash Buffer (3 times) to remove excess peptide and quenching reagent.
-
Resuspend the final purified nanoparticles in the desired buffer for your downstream application.
-
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization of the nanoparticles at each stage of the functionalization process is crucial to ensure successful conjugation and to understand the properties of the final product.
| Parameter | Amine-NPs | Mal-PEG-NPs | Peptide-Conjugated NPs | Technique(s) |
| Hydrodynamic Diameter (nm) | Varies with core material | Increase due to PEG layer | Further increase due to peptide | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Positive (for aminosilane) | Decrease towards neutral | Can become positive or negative depending on peptide pI | DLS, Electrophoretic Light Scattering |
| Surface Functional Groups | -NH2 | -NH2, -C=O (amide), Maleimide | -NH2, -C=O (amide), Thioether | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |
| Conjugation Efficiency (%) | N/A | Typically > 70% for linker attachment | Varies (50-90%) depending on conditions | UV-Vis Spectroscopy (e.g., Ellman's assay for free thiols), Fluorescence Spectroscopy (if peptide is labeled), HPLC |
| Peptide Loading (µg/mg NP) | N/A | N/A | Varies | Amino Acid Analysis, Fluorescence Spectroscopy |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the two-step surface functionalization of nanoparticles.
Chemical Reaction Scheme
Caption: Chemical reactions for nanoparticle functionalization.
Targeted Nanoparticle-Induced Signaling Pathway (Example: Targeting HER2)
This diagram illustrates a potential signaling cascade initiated by a nanoparticle functionalized with a HER2-targeting peptide, leading to the inhibition of cancer cell proliferation.
Caption: Inhibition of HER2 signaling by a targeted nanoparticle.[1][2]
Applications
Nanoparticles functionalized with this compound have a broad range of applications in biomedical research and drug development:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides that recognize specific cell surface receptors (e.g., HER2, EGFR, integrins), these nanoparticles can deliver therapeutic payloads directly to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target side effects.[3][4]
-
Gene Delivery: Functionalized nanoparticles can be used to deliver nucleic acids like siRNA and plasmids to specific cell populations for gene therapy applications.
-
Medical Imaging: The conjugation of imaging agents, such as fluorescent dyes or contrast agents for MRI, allows for the visualization and tracking of the nanoparticles in vitro and in vivo.
-
Diagnostics: Nanoparticles functionalized with biorecognition elements can be employed in biosensors for the detection of specific biomarkers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low linker conjugation efficiency | Inactive EDC/NHS, incorrect pH, presence of primary amines in buffer | Use fresh EDC/NHS, ensure pH of activation buffer is ~6.0 and conjugation buffer is 7.2-7.5, use amine-free buffers (e.g., MES, HEPES, PBS). |
| Low peptide conjugation efficiency | Peptide disulfide bond formation, incorrect pH, hydrolysis of maleimide group | Reduce peptide with TCEP prior to conjugation, ensure conjugation pH is between 6.5 and 7.5, use freshly prepared Mal-PEG-NPs. |
| Nanoparticle aggregation | Insufficient surface charge, improper buffer conditions, high concentration | Ensure adequate PEGylation, use appropriate buffers and salt concentrations, optimize nanoparticle concentration during reaction. |
| High non-specific binding | Incomplete quenching, insufficient washing | Ensure quenching steps are performed thoroughly, increase the number of washing steps after conjugation. |
These application notes and protocols provide a comprehensive guide for the successful surface functionalization of nanoparticles with this compound. By following these detailed procedures and considering the characterization and troubleshooting advice, researchers can effectively develop advanced nanoparticle-based systems for a variety of biomedical applications.
References
Application Notes and Protocols for Mal-PEG2-acid in Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Maleimide-PEG2-acid (Mal-PEG2-acid) in peptide modification and labeling. This compound is a heterobifunctional linker that contains a maleimide group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) spacer. This linker is a valuable tool in bioconjugation, enabling the covalent attachment of peptides to other molecules such as proteins, antibodies, or small molecule drugs. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.
Chemical Properties and Reactivity
This compound possesses two reactive functional groups that allow for sequential or orthogonal conjugation strategies.
-
Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides, via a Michael addition reaction. This reaction is highly efficient and proceeds readily at neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond.
-
Carboxylic Acid Group: Can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue. The most common activation method involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then readily reacts with amines to form a stable amide bond.
| Property | Value |
| Molecular Formula | C11H15NO6 |
| Molecular Weight | 257.24 g/mol [1] |
| CAS Number | 1374666-32-6[1] |
| Appearance | White solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, and water |
Applications in Peptide Modification and Labeling
The dual functionality of this compound makes it a versatile tool for a range of applications in research and drug development.
-
Peptide-Protein Conjugation: For creating bioconjugates with enhanced half-life and targeted delivery.
-
Antibody-Drug Conjugate (ADC) Development: As a linker to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2] The PEG component can improve the ADC's pharmacokinetic properties.[2]
-
PROTAC® (Proteolysis Targeting Chimera) Synthesis: To link a target protein-binding ligand and an E3 ligase-binding ligand for targeted protein degradation.
-
Surface Immobilization of Peptides: For creating biosensors or functionalized biomaterials.
-
Fluorescent and Biotin Labeling: By conjugating the peptide to a fluorescent dye or biotin moiety for detection and imaging applications.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the reaction of the maleimide group of this compound with a thiol group on a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may contain disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds to free thiols.
-
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the peptide-Mal-PEG2-acid conjugate using RP-HPLC with a C18 column. A typical gradient is from 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by LC-MS or MALDI-TOF to identify the fractions containing the desired conjugate.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.
-
Illustrative Data:
| Parameter | Typical Value |
| Molar Ratio (Linker:Peptide) | 1.5:1 to 5:1 |
| Reaction Time | 1-2 hours at RT or overnight at 4°C |
| Typical Yield | 60-90% (post-purification) |
| Purity (by HPLC) | >95% |
Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the activation of the carboxylic acid group of a this compound modified peptide (or the linker itself) and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
This compound modified peptide (from Protocol 1) or this compound
-
Amine-containing molecule (e.g., another peptide, protein, or small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the this compound modified peptide in the activation buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated this compound modified peptide to the amine-containing molecule dissolved in the coupling buffer. A 5 to 10-fold molar excess of the activated peptide is typically used.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method based on the properties of the conjugate. SEC is suitable for separating molecules based on size, while IEX can be used if there is a significant charge difference between the conjugate and the starting materials.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, LC-MS, and/or other relevant analytical techniques to confirm conjugation and assess purity.
-
Illustrative Data:
| Parameter | Typical Value |
| Molar Ratio (EDC:NHS:Carboxyl) | 10:20:1 |
| Activation Time | 15-30 minutes at RT |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C |
| Typical Yield | 40-70% (post-purification) |
| Purity (by SDS-PAGE/HPLC) | >90% |
Stability of the Maleimide-Thiol Linkage
A critical consideration for bioconjugates utilizing maleimide-thiol chemistry is the stability of the resulting thioether bond. The thioether linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[3] This can result in off-target effects and reduced efficacy.
Factors Affecting Stability:
-
pH: The retro-Michael reaction is more favorable at higher pH.
-
Presence of other thiols: High concentrations of thiols can promote thiol exchange.
-
Structure of the maleimide: Modifications to the maleimide ring can enhance stability.
Stability Data:
| Linkage Type | Condition | Approximate Half-life (t½) | Reference |
| N-Ethylmaleimide-Thiol Adduct | In presence of glutathione | 20 - 80 hours |
To improve stability, strategies such as using self-hydrolyzing maleimides that undergo ring-opening to form a stable derivative have been developed.
Experimental Workflows and Signaling Pathways
General Workflow for Peptide Modification with this compound
References
Application Notes and Protocols for Bioconjugation of Mal-PEG2-acid to Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of Maleimide-PEG2-acid (Mal-PEG2-acid) to thiol-containing molecules, such as proteins, peptides, and other biomolecules. Detailed protocols, data presentation, and visualizations are included to facilitate successful conjugation for applications in drug delivery, diagnostics, and bioconjugation chemistry.
Introduction
This compound is a heterobifunctional crosslinker that contains a maleimide group and a carboxylic acid group, connected by a two-unit polyethylene glycol (PEG) spacer.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond.[2] The carboxylic acid can be activated to react with primary amines.[1] The short PEG spacer enhances solubility in aqueous solutions and provides flexibility to the resulting conjugate.[1] This linker is widely used in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[3]
Reaction Mechanism
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. The thiol group acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mal-PEG2-Acid Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in Mal-PEG2-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide group and a thiol group (present on cysteine residues) is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (present on lysine residues).
Q2: What happens if the pH is outside the optimal range?
-
Above pH 7.5: The maleimide group can increasingly react with primary amines, such as the side chain of lysine, leading to non-specific conjugation and a decrease in the desired product. The rate of maleimide hydrolysis also increases at higher pH.
-
Below pH 6.5: The reaction rate is significantly reduced because the concentration of the reactive thiolate anion decreases.
Q3: My protein has disulfide bonds. Can I still use this compound for conjugation?
Yes, but you must first reduce the disulfide bonds to generate free thiols. Maleimides react specifically with free sulfhydryl (-SH) groups, and disulfide bonds (-S-S-) are unreactive. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide linker. If DTT is used, it must be completely removed, for instance by dialysis or a desalting column, before adding the this compound, as it will compete with the protein's thiols for reaction.
Q4: How should I store this compound?
This compound should be stored dry and protected from light. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C. Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF immediately before use to avoid hydrolysis. Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.
Troubleshooting Guide for Low Conjugation Yield
This section addresses specific issues that can lead to low yields in your this compound conjugation reactions.
Issue: Very low or no conjugation observed.
This is a common problem that can arise from several factors related to the reagents, reaction conditions, or the protein itself. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low conjugation yield.
Data Presentation: Key Reaction Parameters
The following table summarizes the critical parameters for a successful maleimide-thiol conjugation reaction.
| Parameter | Recommended Range/Condition | Rationale | Potential Issues if Deviated |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. | <6.5: Slow reaction rate.>7.5: Increased reaction with amines and maleimide hydrolysis. |
| Reducing Agent | TCEP (preferred) | No competing thiol; does not need to be removed. | DTT: Must be removed completely before adding maleimide. |
| Molar Excess of this compound | 10-20 fold over protein | Drives the reaction to completion. | Too low: Incomplete conjugation. Too high: May require more extensive purification. |
| Reaction Buffer | Thiol-free (e.g., PBS, HEPES) | Prevents competition with the target thiol. | Buffers with thiols (e.g., DTT) will consume the maleimide reagent. |
| Maleimide Reagent Preparation | Freshly prepared in anhydrous DMSO or DMF | Minimizes hydrolysis of the maleimide group. | Aqueous storage leads to rapid hydrolysis and inactivation. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is for proteins that require the reduction of disulfide bonds to expose free thiols for conjugation.
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature.
-
Proceed to Conjugation: The protein solution is now ready for the conjugation reaction. If DTT was used as the reducing agent, it must be removed at this stage using a desalting column.
Protocol 2: General this compound Conjugation
This protocol outlines the general steps for conjugating this compound to a thiol-containing protein.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure it is fully dissolved.
-
Reaction Setup: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution from Protocol 1.
-
Incubation: Gently mix the reaction and protect it from light. Incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.
Signaling Pathways and Reaction Mechanisms
Understanding the underlying chemical pathways can aid in troubleshooting.
References
Troubleshooting Guide: Preventing Mal-PEG2-acid Hydrolysis
Technical Support Center: Optimizing Mal-PEG2-acid Reaction with Thiols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of Maleimide-PEG2-acid (Mal-PEG2-acid) with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol group?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this window, the reaction is highly chemoselective for thiols, with the reaction rate for thiols being approximately 1,000 times faster than for amines at a neutral pH of 7.0.[1][2]
Q2: What happens if the pH is too high (above 7.5)?
At a pH above 7.5, several side reactions can occur, reducing the efficiency and specificity of your conjugation:
-
Reaction with Amines: The reactivity of primary amines (e.g., from lysine residues) towards the maleimide group increases, leading to non-specific conjugation and unwanted byproducts.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases significantly with rising pH. This opens the ring to form an unreactive maleamic acid, rendering the this compound incapable of reacting with thiols.
Q3: What are the consequences of a pH that is too low (below 6.5)?
While maleimide hydrolysis is slower at a lower pH, the desired conjugation reaction with thiols also slows down significantly. This is because the reaction proceeds through the nucleophilic thiolate anion (S-), and at lower pH, the thiol group (-SH) remains predominantly protonated and less reactive.
Q4: My thiol-containing molecule is an N-terminal cysteine peptide. Are there any special considerations?
Yes, when conjugating maleimides to peptides with an N-terminal cysteine, a side reaction called thiazine rearrangement can occur, especially at neutral to basic pH. This rearrangement can complicate purification and characterization. To minimize this, performing the conjugation at a more acidic pH (around 5.0-6.0) can be beneficial, as it prevents the nucleophilic attack by the N-terminal amine that initiates the rearrangement.
Q5: How stable is the maleimide group on this compound in aqueous solutions?
The stability of the maleimide group is highly pH-dependent. Aqueous solutions of maleimide-containing reagents should be prepared fresh immediately before use to avoid hydrolysis. Stock solutions are best prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C.
Data Summary: pH Effects on Maleimide-Thiol Conjugation
| pH Range | Reaction with Thiols | Competing Reactions & Side Products | Maleimide Stability | Recommendation |
| < 6.5 | Very slow | Minimal | High | Not recommended due to slow reaction rate. |
| 6.5 - 7.5 | Optimal | Minimal competition from amines. | Moderate; hydrolysis occurs over time. | Highly Recommended for specific and efficient thiol conjugation. |
| > 7.5 | Fast | Increased reaction with primary amines (e.g., lysine). Increased potential for thiazine rearrangement with N-terminal cysteines. | Low; rapid hydrolysis of the maleimide ring. | Not recommended due to loss of selectivity and reagent instability. |
Note: The stability and reactivity can also be influenced by buffer composition and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Prepare a fresh buffer and verify the pH is within the 6.5-7.5 range. |
| Maleimide Hydrolysis: The this compound reagent was stored improperly or the aqueous solution was not used immediately. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF right before use. Avoid storing maleimide reagents in aqueous buffers. | |
| Thiol Oxidation: Free thiols on the target molecule have oxidized to form disulfide bonds. | Reduce disulfide bonds using a thiol-free reducing agent like TCEP before conjugation. Degas buffers to minimize oxygen. | |
| Competing Thiols in Buffer: The buffer contains reducing agents with thiol groups (e.g., DTT). | Use a thiol-free buffer such as PBS, HEPES, or Tris. If DTT was used for reduction, it must be completely removed before adding the maleimide reagent. | |
| Non-specific Labeling | pH is too high: The pH of the reaction is above 7.5, leading to reactions with amines. | Lower the pH of the reaction buffer to the optimal range of 6.5-7.5. |
| Unexpected Byproducts with N-terminal Cysteine Peptides | Thiazine Rearrangement: The reaction pH is promoting the rearrangement of the initial conjugate. | Perform the conjugation at a more acidic pH (e.g., pH 5.0-6.0) to suppress the rearrangement. |
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2). The protein concentration can typically be between 1-10 mg/mL.
-
If the protein contains disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. Do not use DTT unless it can be removed prior to adding the maleimide.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the final product is light-sensitive.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy
This protocol can be used to assess the stability of your this compound in different buffers.
-
Materials:
-
This compound
-
Reaction buffers at various pH values (e.g., pH 6.5, 7.2, 8.0)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for UV-Vis analysis (the maleimide group has an absorbance peak around 300 nm).
-
Monitor the decrease in absorbance at ~300 nm over time at a constant temperature (e.g., 25°C). A decrease in absorbance indicates the hydrolysis of the maleimide ring.
-
Plot absorbance vs. time for each pH to compare the stability.
-
Diagrams
Caption: Troubleshooting workflow for low conjugation efficiency.
References
side reactions of Mal-PEG2-acid and how to avoid them
Welcome to the technical support center for Mal-PEG2-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and provide strategies for their avoidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups, and a carboxylic acid group that can be activated to react with primary amines. The two functional groups are connected by a 2-unit polyethylene glycol (PEG) spacer. This linker is commonly used in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), PEGylating proteins and peptides to improve their solubility and pharmacokinetic properties, and functionalizing surfaces and nanoparticles.[1][2]
Q2: What is the optimal pH for the thiol-maleimide reaction and why is it critical?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4][5] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the concentration of the reactive thiolate anion decreases, which slows down the desired conjugation reaction. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction. Furthermore, the rate of maleimide hydrolysis increases significantly at higher pH.
Q3: What is maleimide hydrolysis and how can it be prevented?
Maleimide hydrolysis is a chemical reaction in which the maleimide ring opens upon reaction with water, forming a non-reactive maleamic acid derivative. This is a primary cause of low conjugation efficiency.
To prevent maleimide hydrolysis:
-
Control pH: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.
-
Control Temperature: Lower temperatures, such as 4°C, can slow down the rate of hydrolysis. Reactions can be run overnight at this temperature.
-
Fresh Reagents: Prepare aqueous solutions of this compound immediately before use.
-
Proper Storage: Store solid this compound at -20°C. If a stock solution is necessary, dissolve it in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C in small aliquots to avoid freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step | Reference |
| Hydrolysis of Maleimide | Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer pH is between 6.5 and 7.5. Consider performing the reaction at 4°C. | |
| Oxidation of Thiols | Ensure that disulfide bonds in the protein are fully reduced to free thiols. Use a reducing agent like TCEP, which does not contain a thiol group and won't compete with the maleimide reaction. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen. | |
| Incorrect Buffer Composition | Use buffers that do not contain primary amines (e.g., Tris) or thiols. Phosphate-buffered saline (PBS), MES, or HEPES are suitable choices. | |
| Insufficient Molar Ratio | Optimize the molar ratio of this compound to the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point. |
Issue 2: Lack of Specificity (Reaction with Amines)
| Possible Cause | Troubleshooting Step | Reference |
| High Reaction pH | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols over amines. |
Issue 3: Instability of the Conjugate (Deconjugation)
| Possible Cause | Troubleshooting Step | Reference |
| Retro-Michael Reaction | The thioether bond formed can be reversible. To increase stability, consider post-conjugation hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be promoted by slightly increasing the pH after the initial conjugation. Alternatively, consider using next-generation maleimides designed for greater stability. |
Key Experimental Protocols
Protocol 1: General Protein-Mal-PEG2-Acid Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.2 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1-10 mM EDTA).
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.
-
Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove excess this compound and other small molecules using size-exclusion chromatography, dialysis, or tangential flow filtration.
Visualizing Reaction Pathways and Workflows
Caption: Key reaction pathways of this compound, including the desired thiol conjugation and major side reactions.
Caption: A decision tree for troubleshooting low yield in this compound conjugation experiments.
References
Technical Support Center: Purification of Mal-PEG2-Acid Conjugates
Welcome to the technical support center for the purification of Mal-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a this compound conjugation reaction mixture?
A1: A typical reaction mixture can be complex and contain several impurities that need to be removed to obtain a pure conjugate.[1] These include:
-
Unreacted this compound: Excess starting material that did not conjugate to the target molecule.
-
Unreacted thiol-containing molecule: The target molecule (e.g., peptide, protein, or small molecule) that did not react with the this compound.
-
Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which opens the ring to form an unreactive maleamic acid derivative.[2][3][4]
-
Quenching agent adducts: If a quenching agent like L-cysteine is used to cap unreacted maleimides, the resulting adduct will be present in the mixture.
Q2: What is maleimide hydrolysis and why is it a major concern during purification?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid.[2] This is a significant concern for several reasons:
-
Loss of Reactivity: The hydrolyzed maleimide can no longer react with thiol groups, leading to lower conjugation efficiency.
-
Introduction of Impurities: The hydrolyzed product is an impurity that needs to be removed.
-
Difficulty in Purification: The hydrolyzed form can have similar chromatographic behavior to the desired conjugate, making separation challenging.
-
pH and Temperature Dependence: The rate of hydrolysis increases significantly with higher pH (above 7.5) and temperature.
Q3: How can I minimize maleimide hydrolysis during my conjugation and purification steps?
A3: To minimize maleimide hydrolysis, consider the following strategies:
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Control pH: Perform the conjugation reaction and purification steps in a buffer with a pH between 6.5 and 7.5, where the thiol-maleimide reaction is efficient and hydrolysis is relatively slow.
-
Temperature Control: Whenever possible, perform reactions and purification at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.
-
Fresh Reagents: Prepare aqueous solutions of this compound immediately before use to minimize its exposure to water.
-
Prompt Purification: Proceed with the purification of the conjugate as soon as the reaction is complete.
-
Post-conjugation Hydrolysis: In some cases, after the conjugate is purified, the pH can be intentionally raised to hydrolyze the succinimide ring of the thioether linkage, which can increase the long-term stability of the conjugate.
Q4: What is the purpose of quenching the reaction, and what are some common quenching reagents?
A4: Quenching is the process of adding a reagent to the reaction mixture to react with any unreacted maleimide groups. This is important to:
-
Prevent the unreacted this compound from reacting with other molecules in subsequent steps.
-
Ensure a homogenous final product.
Common quenching reagents are small molecules containing a thiol group, such as:
-
L-cysteine
-
N-acetylcysteine
-
2-Mercaptoethanol
These reagents are typically added in molar excess to the remaining maleimide groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Issue 1: Low Yield of Purified Conjugate
| Possible Cause | Troubleshooting Step |
| Maleimide Hydrolysis | Optimize the pH of the reaction and purification buffers to be within the 6.5-7.5 range. Work at lower temperatures (4°C). Prepare this compound solutions fresh. |
| Inefficient Conjugation | Ensure the thiol groups on the target molecule are reduced and available for reaction. Optimize the molar ratio of this compound to the target molecule. |
| Loss During Purification | Optimize the purification method to minimize loss of the product. For RP-HPLC, ensure the gradient is appropriate to elute the conjugate in a sharp peak. For SEC, choose a column with the appropriate molecular weight cutoff. |
| Precipitation of Conjugate | Ensure the conjugate is soluble in the chosen buffers. The PEG linker in this compound generally improves aqueous solubility. |
Issue 2: Impure Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution with Impurities | Optimize the purification method. For RP-HPLC, adjust the gradient slope or the organic solvent composition. Consider using a different purification technique (e.g., IEX if the conjugate has a different charge profile than the impurities). |
| Incomplete Quenching | Ensure a sufficient molar excess of the quenching reagent is added and that the quenching reaction is allowed to proceed for an adequate amount of time. |
| Hydrolysis During Storage | Store the purified conjugate under appropriate conditions. Lyophilization is often recommended for long-term stability. |
Issue 3: Peak Tailing in RP-HPLC
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Lower the pH of the mobile phase (e.g., using 0.1% TFA) to protonate residual silanol groups on the column that can interact with the analyte. |
| Column Overload | Inject a smaller amount of the sample onto the column. |
| Column Contamination | Flush the column with a strong solvent or replace the column if necessary. |
| Inappropriate Mobile Phase | Ensure the mobile phase is well-mixed and of high quality. The pH of the mobile phase should be stable. |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical performance of different chromatography techniques for the purification of this compound conjugates. The values presented are representative and may vary depending on the specific conjugate and experimental conditions.
| Purification Technique | Principle of Separation | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >95 | 60-80 | High resolution, well-established for small molecules. | Can be time-consuming, potential for product loss. |
| Ion-Exchange Chromatography (IEX) | Net Charge | 90-98 | 70-90 | Good for separating molecules with different charge states. | Not effective if the conjugate and impurities have similar charges. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | 85-95 | 80-95 | Gentle method, good for removing small molecule impurities. | Lower resolution for molecules of similar size. |
Experimental Protocols
Protocol 1: General Conjugation of a Thiol-Containing Molecule with this compound
-
Dissolve the Thiol-Containing Molecule: Prepare a solution of your target molecule in a conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.2). If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the conjugation buffer. A 1.5 to 5-fold molar excess of this compound over the thiol-containing molecule is a common starting point.
-
Conjugation Reaction: Add the this compound solution to the solution of the thiol-containing molecule. Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the Reaction: Add a 10 to 20-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound. Incubate for 30 minutes at room temperature.
-
Proceed to Purification: The crude conjugate mixture is now ready for purification.
Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system equipped with a preparative C18 column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Dissolve the crude conjugate mixture from Protocol 1 in a minimal amount of Mobile Phase A. c. Inject the sample onto the column. d. Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% Mobile Phase B over 30 minutes. e. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic residues). f. Collect fractions corresponding to the desired conjugate peak. g. Analyze the purity of the collected fractions using analytical RP-HPLC. h. Pool the pure fractions and lyophilize to obtain the purified conjugate.
Protocol 3: Purity Assessment by Analytical RP-HPLC
-
Instrumentation: HPLC system with an analytical C18 column and a UV detector.
-
Mobile Phases: Same as for preparative RP-HPLC.
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions. b. Inject a small amount of the purified conjugate. c. Run a gradient similar to the preparative method or an optimized, faster gradient. d. Integrate the peak areas to calculate the purity of the conjugate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Troubleshooting Logic for Low Purification Yield
Caption: Troubleshooting workflow for addressing low yield in this compound conjugate purification.
References
- 1. Good Color Combinations: How to Use Color Effectively in Scientific Illustrations - Mind the Graph Blog Good Color Combinations: How to Use Color Effectively in Scientific Illustrations | Mind The Graph [mindthegraph.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
impact of buffer selection on Mal-PEG2-acid conjugation
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical role of buffer selection in maleimide-thiol conjugation reactions involving Mal-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why is it so critical?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] This range represents a crucial balance:
-
Thiol Reactivity: For the reaction to occur, the thiol (sulfhydryl) group on the cysteine residue must be in its nucleophilic thiolate anion form (-S⁻). As the pH increases, the concentration of the reactive thiolate anion increases, speeding up the desired conjugation reaction.
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, a side reaction where the ring opens to form an unreactive maleamic acid. The rate of this hydrolysis significantly increases with rising pH.
Therefore, the 6.5-7.5 pH window maximizes the rate of the desired conjugation while minimizing the rate of the competing maleimide hydrolysis side reaction.
Q2: What are the consequences of using a buffer with a pH outside the optimal 6.5-7.5 range?
Using a buffer outside this range can lead to several undesirable outcomes:
-
Below pH 6.5: The concentration of the reactive thiolate anion is reduced, which significantly slows down the conjugation reaction.
-
Above pH 7.5: The rate of maleimide hydrolysis increases substantially, leading to the inactivation of your this compound reagent and consequently, a lower yield of the desired conjugate. Furthermore, at pH values above 7.5, the maleimide group loses its high selectivity for thiols and begins to react competitively with primary amines, such as the side chains of lysine residues. This non-specific conjugation results in a heterogeneous product mixture. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of maintaining this pH for chemoselectivity.
Q3: Which buffers are recommended for this compound conjugation?
Phosphate-buffered saline (PBS), HEPES, and phosphate buffers are excellent choices for maleimide conjugation reactions, provided they are within the recommended pH range of 6.5-7.5.
Q4: Are there any buffer components or additives I should absolutely avoid?
Yes. To ensure a successful conjugation, your buffer must be free of:
-
Thiols: Avoid any thiol-containing compounds such as dithiothreitol (DTT) and β-mercaptoethanol (BME). These will directly compete with your target molecule for reaction with the this compound. If you must use a reducing agent to break disulfide bonds, Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is thiol-free. If DTT is used, it must be completely removed, typically by dialysis or a desalting column, before adding the maleimide reagent.
-
Primary Amines: Buffers containing primary amines, like Tris or glycine, should be used with caution. They are generally acceptable at pH 7.5 or below, but at higher pH values, they can compete with the thiol reaction.
Q5: Do I need to degas my buffer, and why?
Yes, it is highly recommended to degas all buffers immediately before use. Oxygen in the buffer can lead to the oxidation of free sulfhydryl groups on your protein or peptide, forming disulfide bonds (-S-S-). These oxidized disulfides are unreactive towards maleimides, which will reduce your conjugation efficiency. Adding a chelating agent like EDTA (2-5 mM) can also help prevent metal-catalyzed oxidation of thiols.
Data Presentation
Table 1: Recommended Buffer Systems for this compound Conjugation
| Buffer System | Recommended pH Range | Typical Concentration | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 1x | Widely used and physiologically compatible. Ensure it is thiol-free. |
| HEPES | 7.0 - 7.5 | 10 - 100 mM | Good buffering capacity in the optimal range. |
| Phosphate Buffer | 6.5 - 7.5 | 50 - 100 mM | Simple and effective. Ensure pH is accurately adjusted. |
| Tris Buffer | 7.0 - 7.5 | 10 - 100 mM | Use with caution. The primary amine can react with maleimide at pH > 7.5. |
Table 2: Impact of pH on Maleimide Reactivity and Stability
| pH Range | Reaction with Thiols (Desired) | Reaction with Amines (Side Reaction) | Maleimide Hydrolysis (Side Reaction) |
| < 6.5 | Very Slow | Negligible | Very Slow |
| 6.5 - 7.5 | Optimal Rate & Selectivity | Minimal (Thiol reaction is ~1000x faster) | Low to Moderate |
| > 7.5 | Fast, but loses selectivity | Significant and Competitive | Rapidly Increases |
| > 8.5 | Fast, but non-specific | Highly Favorable | Very Rapid |
Troubleshooting Guide
| Problem | Potential Buffer-Related Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is too low (<6.5), slowing the reaction, or too high (>7.5), causing maleimide hydrolysis. | Verify the pH of your reaction buffer is accurately adjusted to within the 6.5-7.5 range before starting the conjugation. |
| Competing Nucleophiles in Buffer: The buffer contains thiols (e.g., from DTT) or primary amines (e.g., Tris at pH >7.5). | Use a thiol-free buffer like PBS or HEPES. If disulfide reduction is needed, use TCEP. If DTT must be used, ensure its complete removal via a desalting column before adding the this compound. | |
| Re-oxidation of Thiols: Oxygen in the buffer has caused the target sulfhydryl groups to form unreactive disulfide bonds. | Thoroughly degas all buffers before use by vacuum or by bubbling with an inert gas like nitrogen or argon. Consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation. | |
| Inconsistent Results Between Batches | Maleimide Hydrolysis Prior to Use: Aqueous solutions of maleimide were prepared and stored, leading to degradation. | Always prepare stock solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers. |
| Protein Aggregation/Precipitation | Disruption of Protein Structure: The buffer composition is destabilizing the protein, especially after disulfide bond reduction, which can expose hydrophobic residues. | Ensure the buffer composition is suitable for your specific protein's stability. Consider including additives like arginine to improve protein solubility. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general workflow. Optimal conditions, such as the molar ratio of maleimide to protein, may need to be determined empirically for each specific system.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Degassed PBS or HEPES, pH 7.0-7.5.
-
(Optional) Reducing Agent: TCEP hydrochloride.
-
(Optional) Chelating Agent: EDTA.
-
Reagent Solvent: Anhydrous DMSO or DMF.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification column (e.g., desalting or size-exclusion).
Procedure:
-
Protein Preparation: a. Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If desired, add EDTA to a final concentration of 1-5 mM. b. (If necessary) For proteins with disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to reduce the disulfides to free thiols.
-
This compound Preparation: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point). b. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching (Optional): a. To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess this compound.
-
Purification: a. Remove unreacted this compound and other small molecules from the conjugated protein using a suitable method such as a desalting column, size-exclusion chromatography, or dialysis.
Protocol 2: Monitoring Maleimide Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of maleimide stability in different buffer conditions by monitoring the decrease in absorbance at ~300 nm, which is characteristic of the maleimide group.
Materials:
-
This compound
-
Reaction Buffers: Buffers of interest at various pH values (e.g., Phosphate pH 6.0, PBS pH 7.4, Bicarbonate pH 8.5).
-
UV-Vis spectrophotometer and cuvettes.
-
Anhydrous DMSO.
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
For each buffer condition to be tested, add a small volume of the DMSO stock solution to the buffer in a cuvette to achieve a final concentration that gives a measurable absorbance (e.g., 1 mM). Mix quickly.
-
Immediately begin monitoring the absorbance of the solution at the characteristic wavelength for the maleimide ring (typically ~300-302 nm) over time.
-
Record the absorbance at regular intervals until the value stabilizes.
-
Plot absorbance versus time. The rate of decrease in absorbance corresponds to the rate of maleimide hydrolysis. Comparing the decay curves for different buffers will reveal their relative impact on maleimide stability.
Visualizations
Caption: Experimental workflow for a typical this compound conjugation reaction.
Caption: Influence of pH on the outcome of maleimide-thiol conjugation reactions.
Caption: Troubleshooting decision tree for buffer-related conjugation issues.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG2-acid and SMCC Linkers for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between different linker technologies can profoundly impact an ADC's stability, pharmacokinetics (PK), efficacy, and overall safety profile. This guide provides an objective comparison of two widely used maleimide-based linkers: the hydrophilic Mal-PEG2-acid and the more hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
At a Glance: Key Differences and Structures
The fundamental distinction between this compound and SMCC lies in the nature of their spacer arms. This compound incorporates a short, hydrophilic polyethylene glycol (PEG) chain, which imparts increased water solubility to the linker-payload complex. In contrast, SMCC features a rigid and hydrophobic cyclohexane ring. This structural variance is a key driver of the differing physicochemical and biological properties of the resulting ADCs.
This compound is a heterobifunctional linker featuring a maleimide group for conjugation to thiol moieties (e.g., from reduced cysteines on an antibody) and a carboxylic acid for amide bond formation with an amine-containing payload. The PEG2 spacer enhances hydrophilicity.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is also a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody) and a maleimide group for reaction with sulfhydryl groups. The cyclohexane ring in its structure contributes to its rigidity and hydrophobicity.[1][2]
Comparative Performance Data
The hydrophilicity of the linker can significantly influence the performance of an ADC, particularly when dealing with hydrophobic payloads which are prone to inducing aggregation.[3][] Increased hydrophilicity generally leads to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[5]
| Performance Metric | This compound Linker (Hydrophilic) | SMCC Linker (Hydrophobic) | Key Insights |
| In Vivo Stability (Payload Retention) | Higher stability, with significantly less payload loss over time. ADCs with self-stabilizing maleimides (related chemistry) showed >90% payload retention after 7 days in a rat model. | Prone to retro-Michael reaction, leading to premature payload release. A conventional maleimide ADC showed ~35% payload loss after 7 days in the same rat model. | The hydrophilic and flexible nature of the PEG linker, along with advancements in maleimide chemistry, contributes to enhanced stability by shielding the thiosuccinimide bond from thiol-exchange reactions in the plasma. |
| Pharmacokinetics (PK) | Generally leads to slower clearance and increased plasma exposure (AUC). PEGylation is known to create a hydration shell around the ADC, reducing non-specific clearance. | Can lead to faster clearance, especially with hydrophobic payloads, due to increased aggregation and uptake by the reticuloendothelial system. | Hydrophilic linkers can enable higher drug-to-antibody ratios (DAR) without compromising the ADC's pharmacokinetic properties. |
| Aggregation | Reduced tendency for aggregation, even at higher drug-to-antibody ratios (DAR). The hydrophilic PEG spacer helps to solubilize the ADC. | Higher propensity for aggregation, particularly with hydrophobic payloads, which can lead to faster clearance and potential immunogenicity. | The hydrophobic nature of the SMCC linker, combined with a hydrophobic payload, increases the overall hydrophobicity of the ADC, driving aggregation. |
| In Vitro Cytotoxicity (IC50) | Potency is generally maintained. However, very long PEG chains have been reported to sometimes decrease in vitro potency, though this is not typically observed with short PEG spacers like PEG2. | Generally exhibits potent in vitro cytotoxicity. | The primary driver of in vitro cytotoxicity is the payload itself and its successful internalization and release. The linker's main role in this context is to ensure stable delivery to the target cell. |
| In Vivo Efficacy | Enhanced in vivo efficacy is often observed due to improved PK and better tumor accumulation. | Efficacy can be limited by poor PK and premature payload release. | The improved stability and pharmacokinetic profile of ADCs with hydrophilic linkers often translate to superior anti-tumor activity in preclinical models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs constructed with different linkers. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
a) ADC Synthesis with this compound Linker (Two-step conjugation)
-
Drug-Linker Conjugation:
-
Dissolve the amine-containing payload and this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIEA) to facilitate amide bond formation.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
-
Antibody Reduction and Conjugation:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as TCEP, to reduce the interchain disulfide bonds and expose free thiol groups. Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add the purified drug-linker conjugate (dissolved in a small amount of DMSO) to the reduced antibody at a desired molar ratio.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the final ADC using size-exclusion chromatography (SEC) or protein A chromatography.
-
b) ADC Synthesis with SMCC Linker (Two-step conjugation)
-
Antibody-Linker Activation:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add a solution of SMCC in an organic solvent (e.g., DMSO) to the antibody solution. The molar ratio of SMCC to antibody will depend on the desired degree of modification.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess SMCC using a desalting column.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing payload in a suitable buffer.
-
Add the payload solution to the SMCC-activated antibody.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Purify the final ADC using size-exclusion chromatography (SEC) or protein A chromatography.
-
c) Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DARs.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Stability Assessment
-
Principle: The stability of the ADC in circulation is assessed by measuring the change in the average DAR over time in an animal model.
-
Procedure:
-
Administer a single dose of the ADC to a cohort of animals (e.g., rats or mice).
-
Collect blood samples at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Isolate the plasma from the blood samples.
-
Purify the ADC from the plasma using an appropriate method (e.g., protein A affinity chromatography).
-
Determine the average DAR of the purified ADC at each time point using HIC or LC-MS.
-
Plot the average DAR as a function of time to evaluate the in vivo stability of the linker.
-
Signaling Pathways and Experimental Workflows
ADC Conjugation and Mechanism of Action
Caption: General workflow of ADC synthesis and mechanism of action.
Comparative Experimental Workflow
Caption: Workflow for comparing ADCs with different linkers.
Conclusion
The choice between this compound and SMCC linkers represents a critical decision in ADC design, with significant implications for the therapeutic's performance. The inclusion of a hydrophilic PEG spacer in the this compound linker generally offers distinct advantages over the more hydrophobic SMCC linker, particularly in terms of improved in vivo stability, more favorable pharmacokinetics, and reduced aggregation. These benefits can lead to a wider therapeutic window and enhanced anti-tumor efficacy.
While SMCC remains a well-established and effective linker for many applications, the use of hydrophilic linkers like this compound is a key strategy for optimizing the properties of ADCs, especially those with hydrophobic payloads. The selection of the optimal linker should always be guided by empirical data from a systematic evaluation of the specific antibody, payload, and target combination.
References
A Head-to-Head Comparison of Mal-PEG2-acid and Other Heterobifunctional Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs). The linker's chemical properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison of Mal-PEG2-acid with other commonly used heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform rational selection for specific applications.
Heterobifunctional crosslinkers are reagents with two different reactive groups, enabling the sequential and controlled conjugation of two distinct molecules.[1] This targeted approach is essential for minimizing the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers.[1] this compound is a heterobifunctional crosslinker featuring a maleimide group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to react with primary amines.[2] The integrated PEG spacer enhances the hydrophilicity of the crosslinker and the resulting conjugate, which can improve solubility and reduce aggregation.[2]
Comparative Analysis of Heterobifunctional Crosslinkers
The choice of a crosslinker is dictated by several factors, including the functional groups available on the biomolecules, the desired length and flexibility of the spacer arm, and the required stability of the final conjugate. Here, we compare this compound with two widely used alternatives: SMCC and SPDP.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) |
| Reactive Group 1 | Maleimide (reacts with sulfhydryls, -SH) | Maleimide (reacts with sulfhydryls, -SH) | NHS-ester (reacts with primary amines, -NH2) |
| Reactive Group 2 | Carboxylic Acid (-COOH) (reacts with primary amines, -NH2, after activation) | NHS-ester (reacts with primary amines, -NH2) | 2-Pyridyldithiol (reacts with sulfhydryls, -SH) |
| Spacer Arm | PEG (Polyethylene Glycol) | Cyclohexane | Alkyl chain |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (disulfide bond) |
| Solubility | High aqueous solubility due to PEG spacer.[2] | Low aqueous solubility (water-soluble versions like Sulfo-SMCC are available). | Low aqueous solubility (water-soluble versions like Sulfo-LC-SPDP are available). |
| Key Advantages | Increased hydrophilicity, reduced potential for aggregation and immunogenicity. | Forms a stable thioether bond. The cyclohexane ring enhances the stability of the maleimide group. | The resulting disulfide bond is cleavable under reducing conditions, allowing for payload release. |
| Considerations | The carboxylic acid requires activation (e.g., with EDC) to react with amines. | Can be prone to hydrolysis, especially the NHS-ester group at higher pH. | The disulfide bond can be susceptible to premature cleavage in the reducing environment of the bloodstream. |
Performance and Stability
The stability of the linkage between the biomolecule and the payload is a critical parameter, particularly for in vivo applications like ADCs. The maleimide-thiol linkage formed by this compound and SMCC is generally stable. However, the succinimide ring in the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation, or hydrolysis to a more stable ring-opened form.
Experimental Protocols
To facilitate the selection of an appropriate crosslinker, detailed experimental protocols are essential. Below are generalized protocols for a two-step conjugation process, which can be adapted for a head-to-head comparison of this compound, SMCC, and SPDP.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a molecule with a free thiol group (Molecule-SH).
Materials:
-
Protein-NH2 (e.g., antibody)
-
Molecule-SH (e.g., peptide, drug)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Conjugation Buffer (e.g., Phosphate-buffered saline, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester of this compound.
-
-
Reaction with Protein-NH2:
-
Add the activated this compound solution to the Protein-NH2 in the Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the maleimide-activated protein to the Molecule-SH.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
To quench the reaction, add a solution of a small molecule thiol like cysteine.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.
-
Protocol 2: Comparative In Vitro Stability Assay
This protocol outlines a method to compare the stability of bioconjugates prepared with different crosslinkers in plasma.
Materials:
-
Purified bioconjugates (e.g., ADC-Mal-PEG2-acid, ADC-SMCC, ADC-SPDP)
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubate each bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the aliquots at -80°C until analysis.
-
Analyze the samples to quantify the amount of intact conjugate and released payload.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life for each linker.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical two-step bioconjugation workflow using this compound.
References
Navigating the Stability Landscape of Mal-PEG2-acid Conjugates in Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the stability of Mal-PEG2-acid conjugates in serum, delving into the underlying chemistry, offering a comparative analysis with alternative linker technologies, and providing detailed experimental protocols for stability assessment.
The utility of this compound as a linker in bioconjugation, particularly for attaching payloads to thiol-containing molecules like cysteine residues in proteins, is well-established. However, the Achilles' heel of the resulting maleimide-thiol linkage is its susceptibility to degradation in the thiol-rich environment of serum. This instability can lead to premature payload release, off-target effects, and a diminished therapeutic window.
The Chemistry of Instability: Retro-Michael Reaction and Thiol Exchange
The primary mechanism compromising the stability of maleimide-thiol adducts is the retro-Michael reaction. This reversible process involves the breaking of the thioether bond, reforming the original maleimide and thiol. In the bloodstream, abundant thiols such as glutathione and albumin can then react with the liberated maleimide, leading to a phenomenon known as "thiol exchange," where the payload is transferred to other molecules.
A competing and stabilizing reaction is the hydrolysis of the thiosuccinimide ring formed after the initial conjugation. This irreversible ring-opening creates a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate. The rate of this hydrolysis is a key factor in the overall stability of the conjugate.
Comparative Stability Analysis
The stability of a maleimide-thiol linkage is significantly influenced by the substituents on the maleimide nitrogen. While this compound features an N-alkyl substitution, alternative chemistries have been developed to enhance stability.
| Linker Type | Conjugate | Test Condition | Time Point | % Intact Conjugate | Key Finding |
| N-Alkyl Maleimide (e.g., this compound type) | Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | 7 days | ~70% | Susceptible to deconjugation in the presence of thiols[1][2][3]. |
| ADC in human plasma | 7 days | ~50% | Significant degradation observed in a complex biological matrix[4]. | ||
| N-Aryl Maleimide | N-Phenylmaleimide Adduct | Serum, 37°C | 7 days | >80% | Accelerated hydrolysis of the thiosuccinimide ring leads to significantly improved stability[5]. |
| Mono-Sulfone | Mono-sulfone-PEG Conjugate | 1 mM Glutathione, 37°C | 7 days | >90% | Offers superior stability compared to maleimide-PEG conjugates. |
| Antibody-Sulfone Conjugate | Human Plasma | 72 hours | Improved stability over maleimide conjugates at labile sites. |
Experimental Protocols for Stability Assessment
To enable researchers to perform their own stability analyses, detailed protocols for two common methods are provided below.
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This method is used to assess the stability of a bioconjugate in a simulated physiological thiol-rich environment.
Materials and Reagents:
-
Purified bioconjugate (e.g., Protein-Mal-PEG2-acid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC (RP-HPLC) system with a C4 or C8 column suitable for protein analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of glutathione in PBS at a concentration of 100 mM.
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
Prepare a control sample of the bioconjugate in PBS without glutathione.
-
-
Incubation:
-
Incubate both samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) from each reaction tube.
-
-
HPLC Analysis:
-
Inject the aliquots onto the RP-HPLC system.
-
Use a suitable gradient to separate the intact bioconjugate from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the protein (e.g., 280 nm) and the payload, if it has a chromophore.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
-
Protocol 2: LC-MS-Based Assay for ADC Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) in a more complex biological matrix like plasma.
Materials and Reagents:
-
Test ADC
-
Human or animal plasma
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
-
Immunoaffinity Capture:
-
Add Protein A/G magnetic beads to the plasma aliquot and incubate to capture the ADC.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with ice-cold Wash Buffer.
-
-
Elution:
-
Add Elution Buffer to the beads to release the ADC.
-
Transfer the eluate to a new tube containing Neutralization Buffer.
-
-
LC-MS Analysis:
-
Inject the eluted and neutralized sample onto the LC-MS system.
-
Use a gradient appropriate for separating the intact ADC and any deconjugated antibody species.
-
Acquire data in intact protein mode to determine the drug-to-antibody ratio (DAR) at each time point.
-
Conclusion
The stability of this compound conjugates in serum is a critical consideration for their successful application in drug development. While offering a straightforward conjugation strategy, the inherent instability of the N-alkyl maleimide-thiol linkage necessitates careful evaluation. For applications requiring high in vivo stability, alternative linker technologies such as N-aryl maleimides or sulfones present more robust options. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of their specific bioconjugates, enabling informed decisions in the design and optimization of novel therapeutics.
References
A Researcher's Guide to the Analytical Characterization of Mal-PEG2-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical aspect of therapeutic development. This guide provides an objective comparison of key analytical methods for characterizing Mal-PEG2-acid conjugates, offering supporting experimental data and detailed protocols to ensure robust and reliable results.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. The use of a discrete this compound linker, which incorporates a thiol-reactive maleimide group and a terminal carboxylic acid, allows for the creation of well-defined bioconjugates. Rigorous analytical characterization of these conjugates is paramount to confirm their identity, purity, and stability. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the specific information required, such as the degree of PEGylation, identification of impurities, or detailed structural elucidation.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Performance for this compound Conjugate Analysis | Key Advantages | Limitations |
| SEC-HPLC | Resolution | >1.5 for separation of monomer from aggregate[1] | Excellent for quantifying aggregates and high molecular weight species.[1] | Limited resolution for species with similar hydrodynamic radii. |
| Limit of Detection | ~10 ng on-column for PEGylation reagent[2] | Non-denaturing conditions preserve the native structure. | May not separate based on the degree of PEGylation. | |
| RP-HPLC | Resolution | Baseline resolution of different PEGylated species is often achievable.[3] | High resolving power for separating isoforms and impurities. | Can be denaturing, potentially altering the protein structure. |
| Accuracy | Recovery typically within 98-102%[4] | High sensitivity and reproducibility. | Hydrophobic interactions can lead to peak broadening. | |
| MALDI-TOF MS | Mass Accuracy | 100-500 ppm (without internal calibrant) | Rapid analysis of intact macromolecules. | Lower resolution and accuracy compared to ESI-MS. |
| Sensitivity | High, capable of detecting low concentration samples. | Tolerant to some salts and buffers. | Can cause dissociation of non-covalent complexes. | |
| ESI-MS | Mass Accuracy | <5 ppm (with internal calibration) | High resolution and accuracy for precise mass determination. | Requires high sample purity and can be sensitive to solvent effects. |
| Sensitivity | High, suitable for trace analysis. | Easily coupled with liquid chromatography (LC-MS). | Can produce complex spectra with multiple charge states. | |
| ¹H NMR Spectroscopy | Limit of Detection | ~10 µg/mL in biological fluids | Provides detailed structural information and quantitative data. | Relatively low sensitivity compared to MS and HPLC. |
| Quantitative Accuracy | High, allows for determination of conjugation efficiency. | Non-destructive technique. | Can be complex to interpret for large molecules. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for key experiments in the characterization of this compound conjugates.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method is ideal for the separation of proteins and their conjugates based on their hydrodynamic volume, making it highly effective for quantifying aggregates.
Protocol:
-
System Preparation:
-
Equilibrate the SEC column (e.g., Sepax SRT SEC-300) with the mobile phase.
-
Recommended Mobile Phase: 25 mM HEPES, 150 mM NaCl, pH 7.0-7.5, filtered and degassed.
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 20 - 100 µL
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric conjugate and any aggregates.
-
Calculate the percentage of aggregation.
-
For absolute molecular weight determination, couple the SEC system with a multi-angle light scattering (MALS) detector.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for assessing the purity of this compound conjugates and separating different PEGylated species.
Protocol:
-
System Preparation:
-
Equilibrate the RP-HPLC column (e.g., C4 or C18) with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dilute the conjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Data Analysis:
-
Identify and quantify peaks corresponding to the unconjugated protein, the this compound conjugate, and any impurities.
-
The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact proteins and their conjugates.
Protocol:
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in 50:50 (v/v) acetonitrile:water with 0.1% TFA.
-
-
Sample Preparation:
-
Mix the this compound conjugate solution (approximately 10 pmol/µL) with the matrix solution at a 1:1 ratio.
-
-
Target Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in linear, positive ion mode.
-
The mass range should be set to encompass the expected molecular weights of the unconjugated and conjugated species.
-
-
Data Analysis:
-
Determine the average molecular weight of the conjugate and calculate the degree of PEGylation based on the mass shift from the unconjugated protein.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the covalent attachment of the this compound linker and for quantifying the extent of conjugation.
Protocol:
-
Sample Preparation:
-
Lyophilize the conjugate to remove any residual buffer salts.
-
Dissolve the sample in deuterium oxide (D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
The disappearance of the characteristic maleimide proton signal (a sharp singlet around 6.8 ppm) confirms successful conjugation to a thiol-containing molecule.
-
By integrating the characteristic PEG methylene proton signals (around 3.6 ppm) and comparing them to a well-resolved protein signal, the degree of PEGylation can be quantified.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for conjugation and characterization.
Caption: Thiol-Maleimide conjugation reaction pathway.
By employing a combination of these orthogonal analytical techniques, researchers can gain a comprehensive understanding of their this compound conjugates, ensuring the development of safe and effective biotherapeutics.
References
A Comparative Guide to Validating Mal-PEG2-acid Conjugation Efficiency by HPLC
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) linkers to biomolecules is a critical step in the development of novel therapeutics and research tools. Mal-PEG2-acid is a popular heterobifunctional linker that enables the covalent attachment of a PEG spacer to a thiol group on a protein or peptide, with a terminal carboxylic acid for further functionalization. Validating the efficiency of this conjugation is paramount for ensuring product quality, reproducibility, and optimal performance.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of the validation of this compound conjugation efficiency by HPLC against an alternative method, N-hydroxysuccinimide (NHS)-ester PEGylation, supported by experimental data and detailed protocols.
Comparison of PEGylation Chemistries
The choice of PEGylation chemistry is dictated by the available functional groups on the target molecule and the desired properties of the final conjugate. Maleimide-based conjugation and NHS-ester-based conjugation are two of the most common strategies.
This compound targets free sulfhydryl groups, typically found in cysteine residues. This reaction is highly specific and proceeds rapidly under mild conditions (pH 6.5-7.5), forming a stable thioether bond. This site-specific nature is a significant advantage when a homogenous product is desired.
NHS-ester PEGs , on the other hand, react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. As proteins often have multiple lysine residues, this method typically results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.
Quantitative Comparison of Conjugation Efficiency and Stability
The efficiency of a PEGylation reaction is a measure of the percentage of the target molecule that has been successfully conjugated with the PEG linker. The stability of the resulting conjugate, particularly in a biological environment, is another critical parameter. The following table summarizes quantitative data from various studies, analyzed by HPLC, comparing maleimide-PEG and NHS-ester-PEG conjugation.
| Parameter | Mal-PEG Conjugation | NHS-ester PEG Conjugation | Alternative (Mono-sulfone-PEG) |
| Target Functional Group | Thiol (Cysteine) | Amine (Lysine, N-terminus) | Thiol (Cysteine) |
| Typical Conjugation Efficiency | 84 ± 4% (at 2:1 molar ratio of Mal-PEG to thiol) | 87-92% | >80% |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 6.5 - 7.5 |
| Key Advantage | Site-specific conjugation | High reactivity | Enhanced stability |
| Key Disadvantage | Potential for retro-Michael reaction (instability) | Results in a heterogeneous product mixture | Slower reaction kinetics compared to maleimide |
| Conjugate Stability | <70% intact after 7 days in 1mM Glutathione[1][2] | Generally stable amide bond | >90% intact after 7 days in 1mM Glutathione[1][2] |
Note: The conjugation efficiency data is sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving high conjugation efficiency and for the accurate validation of this efficiency by HPLC.
Protocol 1: this compound Conjugation to a Cysteine-Containing Peptide
This protocol is adapted from a study on the conjugation of a maleimide-PEG-PLGA polymer to a cysteine-containing peptide.
1. Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 10 mM HEPES, 0.4 mM EDTA, pH 7.0
-
Quenching Reagent: L-cysteine
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Conjugation Procedure:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer.
-
Dissolve the this compound in the Reaction Buffer.
-
Add the this compound solution to the peptide solution to achieve a desired molar ratio (e.g., 2:1 maleimide to thiol).
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Quench the reaction by adding an excess of L-cysteine to react with any unreacted this compound.
3. HPLC Analysis:
-
Inject a small aliquot of the reaction mixture onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptides).
-
Calculate the conjugation efficiency by integrating the peak areas of the unconjugated peptide and the PEGylated peptide conjugate. The efficiency is calculated as: (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unconjugated Peptide Peak) * 100%.
Protocol 2: NHS-ester PEG Conjugation to a Protein
This protocol is a general procedure for the conjugation of an NHS-ester PEG to a protein.
1. Materials:
-
Protein with accessible primary amines
-
NHS-ester PEG
-
Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
HPLC system with a suitable column (e.g., C4 or C8 for proteins)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Conjugation Procedure:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-ester PEG in a small amount of anhydrous DMSO or DMF.
-
Add the desired molar excess of the activated PEG solution to the protein solution (a 10- to 50-fold molar excess is a common starting point).
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
3. HPLC Analysis:
-
Inject a sample of the reaction mixture onto the HPLC column.
-
Separate the components using a suitable gradient of Mobile Phase B.
-
Monitor the chromatogram at 280 nm for the protein and its conjugates.
-
The conjugation efficiency can be estimated by the relative peak areas of the unconjugated protein and the various PEGylated species.
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for conjugation and HPLC analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of Mal-PEG2-acid Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative methods for the characterization of proteins modified with Maleimide-PEG2-acid (Mal-PEG2-acid). Understanding the extent and location of this modification is critical for the development of stable and effective bioconjugates, including antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes diagrams to illustrate key workflows and concepts.
Introduction to this compound Protein Modification
This compound is a heterobifunctional crosslinker used to conjugate molecules to proteins, typically at cysteine residues. The maleimide group reacts specifically with free sulfhydryl groups to form a stable thioether bond, while the carboxylic acid can be used for further conjugation or to modify the solubility of the resulting bioconjugate. The short, discrete polyethylene glycol (PEG) chain (n=2) provides a hydrophilic spacer. Accurate analytical characterization is essential to ensure the quality, efficacy, and safety of the final product.
Mass Spectrometry Approaches for Analysis
Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of protein modifications.[1] It allows for the precise determination of molecular weight changes resulting from conjugation, identification of modification sites, and quantification of conjugation efficiency. The two primary MS-based strategies are top-down and bottom-up proteomics.
Top-Down Mass Spectrometry
In the top-down approach, the intact modified protein is introduced into the mass spectrometer.[2] This method provides a global view of the protein, allowing for the determination of the overall degree of modification and the identification of different conjugated species (e.g., unmodified, singly modified, doubly modified).
Bottom-Up Mass Spectrometry
The bottom-up approach involves the enzymatic digestion of the modified protein into smaller peptides prior to MS analysis.[3][4] This method is instrumental in pinpointing the exact location of the this compound modification on the protein sequence.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific analytical question. The following table compares the most common MS approaches for analyzing this compound modified proteins.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization - Time of Flight. Analytes are co-crystallized with a matrix and ionized by a laser. | Intact mass of the modified protein, degree of PEGylation, heterogeneity.[5] | High mass range, tolerant to some buffers and salts, fast analysis. | Lower resolution and mass accuracy compared to ESI-based methods, potential for in-source fragmentation. |
| LC-ESI-QTOF MS | Liquid Chromatography - Electrospray Ionization - Quadrupole Time of Flight. Analytes are separated by LC, ionized by ESI, and analyzed by a Q-TOF mass analyzer. | Intact mass, identification of different conjugated species, peptide mapping for site localization. | High resolution and mass accuracy, suitable for complex mixtures, can be coupled with various LC methods. | Can be sensitive to sample purity, multiply charged ions can complicate spectra. |
| LC-ESI-Orbitrap MS | Liquid Chromatography - Electrospray Ionization - Orbitrap. Similar to QTOF but with a higher resolution Orbitrap mass analyzer. | High-resolution intact mass, precise peptide mapping, quantification of modification occupancy. | Very high resolution and mass accuracy, excellent for resolving complex isotopic patterns. | Higher instrument cost and maintenance. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful analysis of this compound modified proteins.
Protocol 1: Intact Mass Analysis by LC-ESI-QTOF MS
-
Sample Preparation:
-
Desalt the protein conjugate using a suitable method like size-exclusion chromatography (SEC) or buffer exchange into a volatile buffer such as 100 mM ammonium acetate.
-
Adjust the final protein concentration to 0.1-1.0 mg/mL.
-
-
Liquid Chromatography (LC) - SEC:
-
Column: A size-exclusion column appropriate for the molecular weight of the protein (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with 100 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
-
Mass Spectrometry (MS) - ESI-QTOF:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 500-5000 m/z.
-
Data Analysis: Deconvolute the raw spectrum to obtain the zero-charge mass of the protein and its modified forms.
-
Protocol 2: Peptide Mapping by LC-ESI-Orbitrap MS (Bottom-Up)
-
Sample Preparation (In-Solution Digestion):
-
Denature the conjugated protein (approximately 50 µg) in 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds.
-
Dilute the solution 10-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Liquid Chromatography (LC) - Reversed-Phase (RP):
-
Column: A C18 column suitable for peptide separations (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 45°C.
-
-
Mass Spectrometry (MS) - ESI-Orbitrap:
-
Ionization Mode: Positive.
-
Spray Voltage: 2.0 kV.
-
Capillary Temperature: 275°C.
-
Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS of the top 10 most intense ions.
-
MS1 Resolution: 120,000.
-
MS2 Resolution: 30,000.
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify peptides and localize the this compound modification based on the mass shift.
-
Quantitative Data Presentation
The following tables present illustrative data for the analysis of a hypothetical 25 kDa protein modified with this compound.
Table 1: Intact Mass Analysis Data
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Unmodified Protein | 25000.0 | 25000.2 | +0.2 | 30 |
| Singly Modified | 25328.3 | 25328.5 | +0.2 | 60 |
| Singly Modified + H₂O | 25346.3 | 25346.6 | +0.3 | 10 |
Note: The mass of this compound is approximately 328.3 Da. The addition of water (+18 Da) indicates hydrolysis of the maleimide ring, a potential side reaction.
Table 2: Peptide Mapping Data (Illustrative)
| Peptide Sequence | Modification | Theoretical m/z (z=2) | Observed m/z (z=2) | Mass Error (ppm) |
| TLYCGAR | This compound | 562.28 | 562.29 | 17.8 |
| TLYCGAR | This compound + H₂O | 571.29 | 571.30 | 17.5 |
| VAPWFPK | Unmodified | 412.24 | 412.24 | 0 |
Note: C* indicates the modified cysteine residue.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide valuable complementary information.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| SEC-MALS | Size-Exclusion Chromatography with Multi-Angle Light Scattering. Separates molecules by size and measures light scattering to determine absolute molecular weight. | Absolute molecular weight, degree of aggregation, size distribution. | Does not rely on calibration standards, provides information on solution behavior. | Does not provide information on the site of modification. |
| NMR Spectroscopy | Nuclear Magnetic Resonance. Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | 3D structure of the protein conjugate, confirmation of covalent bond formation, characterization of protein folding. | Provides atomic-level structural details in solution. | Requires high sample concentrations, can be challenging for large proteins. |
| HPLC (RP and SEC) | High-Performance Liquid Chromatography. Separates molecules based on hydrophobicity (RP) or size (SEC). | Purity of the conjugate, separation of different modified species, quantification of conjugation efficiency. | Robust and widely available. | Does not provide mass information directly. |
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental processes.
Conclusion
The comprehensive characterization of this compound modified proteins requires a multi-pronged analytical approach. Mass spectrometry, particularly high-resolution techniques like LC-ESI-Orbitrap MS, is indispensable for obtaining precise information on the modification status and location. Top-down and bottom-up MS strategies provide complementary information, with the former offering a global view of heterogeneity and the latter pinpointing the exact sites of conjugation. It is crucial to be aware of potential side reactions, such as the hydrolysis of the maleimide ring, which can be detected by mass spectrometry. Alternative techniques like SEC-MALS and NMR spectroscopy offer valuable orthogonal data, confirming the molecular weight, aggregation state, and structural integrity of the bioconjugate. By combining these powerful analytical tools, researchers and drug developers can ensure the production of well-characterized and consistent this compound modified proteins for therapeutic and research applications.
References
- 1. purepeg.com [purepeg.com]
- 2. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 4. Comprehensive Overview of Bottom-Up Proteomics using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
The Influence of PEG Chain Length in Maleimide-PEG-Acid Linkers: A Comparative Analysis for Optimal Bioconjugate Design
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which connects the biological macromolecule to a payload, plays a pivotal role in the overall efficacy and safety of the therapeutic. Among the various linker technologies, Maleimide-PEG-acid linkers have gained prominence due to their ability to modulate the physicochemical and pharmacological properties of bioconjugates. A critical parameter in the design of these linkers is the length of the polyethylene glycol (PEG) chain. This guide provides a comprehensive comparative study of different PEG chain lengths in Maleimide-PEG-acid linkers, supported by experimental data and detailed methodologies to inform the development of next-generation biotherapeutics.
The length of the PEG chain in a Maleimide-PEG-acid linker profoundly influences the solubility, stability, pharmacokinetics (PK), and ultimately, the therapeutic index of the resulting bioconjugate.[1] The incorporation of hydrophilic PEG chains can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the bioconjugate.[1][2] However, the choice of PEG length represents a delicate balance between enhancing pharmacokinetic properties and potentially reducing biological activity due to steric hindrance.[2]
Comparative Analysis of PEG Chain Lengths: A Data-Driven Overview
The selection of an optimal PEG chain length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[3] The following tables summarize quantitative data from various studies, highlighting the impact of different PEG chain lengths on key performance metrics of ADCs.
| PEG Chain Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Circulation Half-life (t1/2) | Reference |
| No PEG | ~3.5 | Baseline | Baseline | Baseline | |
| PEG4 | ~3.5 | 4.5-fold reduction vs. No PEG | - | 2.5-fold increase vs. No PEG | |
| PEG8 | Higher than shorter chains in some cases | Variable | Significant tumor weight reduction | Increased vs. shorter chains | |
| PEG12 | Increased for hydrophobic payloads | Variable | Enhanced tumor-to-plasma exposure | Increased vs. shorter chains | |
| PEG24 | Maintained efficient internalization | Variable | Enhanced tumor-to-plasma exposure | Significantly increased vs. shorter chains | |
| 10 kDa | - | 22.5-fold reduction vs. No PEG | Most ideal tumor therapeutic ability | 11.2-fold increase vs. No PEG |
Table 1: Impact of PEG Chain Length on ADC Performance. This table illustrates the trade-offs associated with varying PEG chain lengths. While longer PEG chains significantly extend the circulation half-life and can lead to improved in vivo efficacy, they may also decrease in vitro cytotoxicity.
Experimental Protocols
To empirically determine the optimal PEG chain length for a specific application, a systematic comparison is recommended. Below is a generalized protocol for the synthesis and characterization of an antibody-drug conjugate using a Maleimide-PEG-acid linker.
Protocol 1: Synthesis of Maleimide-PEG-Acid Linker
This protocol describes the synthesis of a Maleimide-PEG-acid linker, a crucial component for bioconjugation.
Materials:
-
Amine-PEG-Carboxylic Acid
-
Maleic Anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Triethylamine (TEA)
-
Acetic Anhydride
-
Sodium Acetate
Procedure:
-
Synthesis of Maleamic Acid-PEG-Carboxylic Acid: Dissolve Amine-PEG-Carboxylic Acid and a molar excess of maleic anhydride in anhydrous DCM. Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until completion.
-
Cyclization to Maleimide-PEG-Carboxylic Acid: Add acetic anhydride and sodium acetate to the reaction mixture and stir at an elevated temperature (e.g., 80°C) for a defined period.
-
Purification: After cooling, the product is precipitated with cold diethyl ether, filtered, and dried under vacuum. Further purification can be achieved by chromatography if necessary.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis and Characterization
This protocol outlines the conjugation of a drug-linker to an antibody and the subsequent characterization of the ADC.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent
-
Maleimide-PEG-Acid linker with activated payload
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP in PBS to reduce interchain disulfide bonds and generate free thiol groups. The extent of reduction can be controlled by varying the TCEP concentration and reaction time.
-
Conjugation: Add the activated drug-linker-maleimide solution to the reduced antibody solution. The reaction between the maleimide group of the linker and the thiol groups of the antibody forms a stable thioether bond. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linkers and aggregated species.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
In Vivo Efficacy: Assess the anti-tumor activity of the ADC in a relevant animal model.
-
Visualizing the Process and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationships involved in bioconjugation with Maleimide-PEG-acid linkers.
References
A Researcher's Guide to Mal-PEG2-acid Alternatives for Thiol-Amine Bioconjugation
In the realm of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the linkage of biomolecules is of paramount importance. Mal-PEG2-acid, a heterobifunctional crosslinker, is a staple for connecting thiol-containing molecules to those with primary amines. However, the evolving landscape of bioconjugation chemistry has introduced a variety of alternatives, each with unique properties that can be advantageous for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal crosslinker for their needs.
Comparative Analysis of Thiol- and Amine-Reactive Chemistries
The core of a heterobifunctional crosslinker lies in its reactive ends. For thiol-amine conjugation, this involves a thiol-reactive group and an amine-reactive group. The performance of these groups dictates the efficiency, selectivity, and stability of the final bioconjugate.
Thiol-Reactive Group Comparison
The maleimide group, present in this compound, is the most common thiol-reactive moiety. However, alternatives such as haloacetyls and pyridyl disulfides offer distinct advantages and disadvantages.
| Feature | Maleimide | Haloacetyl (Iodo/Bromoacetyl) | Pyridyl Disulfide |
| Reaction pH | 6.5 - 7.5[1][2][3] | 7.5 - 8.5[4] | 7.0 - 8.0[5] |
| Selectivity | High for thiols at pH 6.5-7.5 | Reacts with thiols, but can also react with histidines and methionines at higher pH | Highly specific for thiols |
| Reaction Speed | Fast | Slower than maleimides | Moderate |
| Conjugate Stability | Stable thioether bond, but susceptible to retro-Michael addition (thiol exchange) in vivo. Can be stabilized by hydrolysis of the succinimide ring. | Stable thioether bond, not reversible. | Disulfide bond, cleavable with reducing agents like DTT. |
Amine-Reactive Group Comparison
The carboxylic acid of this compound requires activation (e.g., with EDC) to react with amines. Pre-activated esters like N-hydroxysuccinimide (NHS) and tetrafluorophenyl (TFP) esters are common alternatives that offer a more direct route to amine conjugation.
| Feature | NHS Ester | TFP Ester |
| Reaction pH | 7.2 - 8.5 | Similar to NHS esters |
| Reaction Speed | Fast | Similar to NHS esters |
| Hydrolytic Stability | Susceptible to hydrolysis, especially at higher pH. Half-life of ~4-5 hours at pH 7 (0°C) and ~10 minutes at pH 8.6 (4°C). | More stable to hydrolysis in aqueous media than NHS esters. |
| Leaving Group | N-hydroxysuccinimide | 2,3,5,6-Tetrafluorophenol |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for commonly used heterobifunctional crosslinkers.
Protocol 1: Two-Step Conjugation using Sulfo-SMCC (Amine to Thiol)
This protocol describes the conjugation of a protein with primary amines (Protein 1) to a protein with free sulfhydryl groups (Protein 2) using Sulfo-SMCC.
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein 2 (with reduced sulfhydryl groups)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of Sulfo-SMCC to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.
-
-
Activation of Protein 1:
-
Dissolve Protein 1 in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the Sulfo-SMCC solution to the Protein 1 solution to achieve a 5- to 20-fold molar excess of the crosslinker. The optimal ratio depends on the protein concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to Protein 2. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from the reaction mixture using size-exclusion chromatography.
-
Protocol 2: Cleavable Conjugation using SPDP (Amine to Thiol)
This protocol outlines the formation of a reducible disulfide linkage between two proteins using SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (with free sulfhydryl groups)
-
SPDP
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate buffer, pH 7.5
-
DTT (Dithiothreitol) for cleavage
Procedure:
-
Activation of Protein 1 with SPDP:
-
Dissolve SPDP in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20 mM).
-
Add a 20-fold molar excess of the SPDP stock solution to Protein 1 in the Conjugation Buffer.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess SPDP:
-
Remove unreacted SPDP by dialysis or using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Add the pyridyldithiol-activated Protein 1 to Protein 2.
-
Incubate for 2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Cleavage of the Disulfide Bond (Optional):
-
To cleave the disulfide bond, add DTT to the conjugate solution to a final concentration of 25-50 mM.
-
Incubate for 30 minutes at room temperature.
-
Visualizing Bioconjugation Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows involved in bioconjugation.
Caption: Two-step thiol-amine bioconjugation workflow.
Caption: Experimental workflow for bioconjugation.
Caption: Logical relationship of this compound and its alternatives.
References
Performance Evaluation of Mal-PEG2-acid in Bioconjugation Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. Mal-PEG2-acid, a heterobifunctional linker, is a staple in the bioconjugation toolkit, particularly for the development of Antibody-Drug Conjugates (ADCs). Its maleimide group facilitates covalent attachment to thiol groups on biomolecules, while the carboxylic acid end allows for conjugation to amine-containing payloads. The short, discrete polyethylene glycol (PEG2) spacer aims to enhance hydrophilicity.[1][2]
This guide provides an objective comparison of this compound's performance against alternative linkers and bioconjugation strategies, supported by experimental data and detailed protocols to inform rational linker selection.
Comparative Performance Analysis
The performance of a linker is primarily assessed by the stability of the resulting conjugate, its impact on the physicochemical properties of the biomolecule, and the efficacy of the final product. While this compound offers a straightforward approach to bioconjugation, its performance is often benchmarked against linkers designed to overcome the inherent limitations of traditional maleimide chemistry.
Linker Stability: A Critical Parameter
A significant drawback of conventional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to premature drug release, especially in the presence of thiol-containing species like albumin in the bloodstream.[3][4] This can result in off-target toxicity and a reduced therapeutic window.[4]
Table 1: Comparative Stability of Maleimide-Based Linkers
| Linker Type | Conjugate Stability in Plasma | Mechanism of Stabilization | Key Advantages | Key Disadvantages |
| Conventional Maleimide (e.g., this compound) | Moderate; susceptible to retro-Michael reaction and thiol exchange. | N/A | Well-established chemistry, commercially available. | Potential for premature payload release and off-target toxicity. |
| Self-Stabilizing Maleimide (e.g., Mal-Dap(Boc) DCHA-derived) | High; significantly reduced payload loss over time. | Intramolecular hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative. | Enhanced in vivo stability, reduced off-target toxicity. | May require synthesis of specialized linkers. |
| Mono-Sulfone-PEG | High; more resistant to deconjugation in the presence of glutathione compared to maleimide-PEG. | Formation of a stable thioether bond that is less susceptible to cleavage. | Increased stability for long-circulating bioconjugates. | May involve a post-conjugation reduction step. |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | High; stable towards hydrolysis and thiol exchange. | Forms a stable conjugate with cysteine residues. | Provides stable conjugates and allows for single-site multi-functionalization. | Newer chemistry, less commercially established than maleimides. |
Impact of the Spacer: Beyond Simple Conjugation
The PEG spacer in this compound contributes to the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation. However, the length of the PEG chain is a critical factor influencing the pharmacokinetic properties of the bioconjugate. Furthermore, concerns about the potential immunogenicity of PEG have driven the exploration of alternative hydrophilic polymers.
Table 2: Comparison of PEG and Alternative Polymer Spacers
| Polymer Spacer | Key Characteristics | Advantages | Disadvantages |
| Poly(ethylene glycol) (PEG) (e.g., in this compound) | Hydrophilic, flexible polymer. | Improves solubility, stability, and pharmacokinetics. | Potential for immunogenicity (anti-PEG antibodies), non-biodegradable. |
| Polysarcosine (pSar) | Biocompatible, biodegradable polymer resembling natural polypeptides. | Non-immunogenic, biodegradable, can lead to slower clearance rates and longer half-life compared to equivalent length PEG. | Less established in commercial products compared to PEG. |
| Polypeptide Linkers | Composed of natural or synthetic amino acid sequences. | Biodegradable, low immunogenicity, highly tunable properties (length, rigidity, cleavability). | Performance can be sequence-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different bioconjugation systems.
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the general procedure for conjugating a maleimide-containing linker like this compound to a thiol-containing biomolecule (e.g., a protein with cysteine residues).
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound (or other maleimide linker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5.
-
Reducing agent (optional, for exposing cysteine thiols): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: Free thiol such as L-cysteine or N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve the maleimide linker in a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add the maleimide linker solution to the protein solution at a 5-20 fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Purification: Purify the bioconjugate from excess linker and other reagents using SEC or dialysis.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vitro Stability Assay in Human Plasma
This protocol assesses the stability of the bioconjugate by measuring the amount of intact conjugate remaining after incubation in human plasma.
Materials:
-
Purified bioconjugate
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Analytical system: LC-MS (e.g., Q-TOF or Orbitrap) for intact protein analysis.
Procedure:
-
Incubation: Incubate the bioconjugate in human plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, process the plasma sample to stop any further reaction and prepare it for analysis. This may involve precipitation of plasma proteins or affinity capture of the bioconjugate.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact bioconjugate.
-
Data Analysis: Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at time zero.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of an ADC by measuring its effect on the viability of cancer cell lines.
Materials:
-
ADC constructed with this compound or alternative linker
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells and cells treated with a non-targeting control ADC.
-
Incubation: Incubate the cells with the ADC for a period of 72 to 120 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates higher potency.
Visualizing Bioconjugation Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and principles discussed.
References
Safety Operating Guide
Proper Disposal of Mal-PEG2-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally compliant disposal of Mal-PEG2-acid is a critical aspect of laboratory operations. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to handle and dispose of this bifunctional PEG linker responsibly. Adherence to these procedures is essential for personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the relevant properties of this compound and a closely related compound is presented below. This information is crucial for understanding the handling and disposal requirements.
| Property | This compound | Mal-amido-PEG2-acid |
| Molecular Formula | C11H15NO6[1] | C14H20N2O7[2] |
| Molecular Weight | 257.2 g/mol [1] | 328.32 g/mol [2] |
| Appearance | Solid | No data available |
| Storage Temperature | -20°C | -20°C (powder) or -80°C (in solvent) |
| Solubility | DMSO, DCM, DMF | No data available |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as special chemical waste. This process must be handled by a licensed disposal company in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat or a chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Waste Collection and Containment
Proper containment of this compound waste is crucial to prevent environmental contamination and ensure safe handling.
-
Collect Waste: All materials contaminated with this compound, including unused product, solutions, and items used for spill cleanup (e.g., absorbent materials, gloves), must be collected for disposal.
-
Use a Designated Container: Place all waste into a clearly labeled, leak-proof container that is in good condition and has a secure lid.
-
Labeling: The waste container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Storage of Waste
Proper storage of the waste container while awaiting pickup is essential for safety.
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Segregation: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.
Arranging for Disposal
Disposal of chemical waste must be handled by certified professionals.
-
Contact a Licensed Vendor: Arrange for a licensed chemical waste disposal company to collect the waste. Your institution's EHS department can typically facilitate this process.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Clear the area of non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or diatomite.
-
Collect Contaminated Materials: Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Environmental Protection
It is imperative to prevent this compound from entering the environment. Do not dispose of this chemical down the drain or in the regular trash, as it can be harmful to aquatic life.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Mal-PEG2-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-PEG2-acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance. An 8-inch minimum face shield is advised.[1] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any damage before use.[1][3] |
| Body | Laboratory coat | A standard lab coat is sufficient for small quantities. For larger amounts, an impervious apron should be worn over the lab coat. |
| Respiratory | Fume hood or appropriate respirator | Handle in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, an N95 mask or a full-face respirator with acid gas cartridges may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or dust.
-
Ensure that eyewash stations and safety showers are easily accessible.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling the compound.
-
Take off any contaminated clothing and wash it before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is -20°C.
-
Keep away from strong oxidizing agents.
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Small Spills:
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the contained material into a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department or emergency services.
-
Do not attempt to clean up large spills without proper training and equipment.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved waste disposal plant or a licensed chemical waste disposal contractor.
-
While polyethylene glycol is biodegradable, the maleimide and carboxylic acid functionalities warrant cautious disposal in accordance with local regulations. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
